Product packaging for 2''-O-Coumaroyljuglanin(Cat. No.:CAS No. 67214-05-5)

2''-O-Coumaroyljuglanin

Cat. No.: B111799
CAS No.: 67214-05-5
M. Wt: 138.66 g/mol
InChI Key: FXDIEYQFMLWSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2''-O-Coumaroyljuglanin is a useful research compound. Its molecular formula is C5H11ClS and its molecular weight is 138.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClS B111799 2''-O-Coumaroyljuglanin CAS No. 67214-05-5

Properties

IUPAC Name

[(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24O12/c30-13-21-24(36)28(40-22(35)10-3-14-1-6-16(31)7-2-14)29(39-21)41-27-25(37)23-19(34)11-18(33)12-20(23)38-26(27)15-4-8-17(32)9-5-15/h1-12,21,24,28-34,36H,13H2/b10-3+/t21-,24-,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIKFIFUIPULCE-QRJDQECMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2''-O-Coumaroyljuglanin: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Coumaroyljuglanin is a naturally occurring flavonoid glycoside that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a focus on its antioxidant and cytotoxic properties. Detailed experimental protocols for its isolation and characterization, where available in public literature, are also presented. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development who are investigating the therapeutic potential of this compound.

Chemical Structure and Properties

This compound, also known as Kaempferol 3-O-[2′′-(E)-p-coumaroyl]-α-L-arabinofuranoside, is classified as a flavone glycoside.[1][2] Its structure consists of a kaempferol backbone, which is a flavonoid, linked to an arabinofuranoside sugar moiety. A coumaroyl group is attached to the 2'' position of the sugar.

The chemical details of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name [(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[2]
Molecular Formula C29H24O12[2][3]
Molecular Weight 564.49 g/mol [4]
Synonyms 2''-O-p-Cumaroyleuglanin, Kaempferol 3-O-[2′′-(E)-p-coumaroyl]-α-L-arabinofuranoside[1]
Natural Sources Flowers of Prunus spinosa L., Abies delavayi[1][2][5]

Biological Activities

As a member of the flavonoid family, this compound is presumed to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, which are characteristic of this class of compounds.[6][7]

Cytotoxic Activity

Limited but specific data is available regarding the cytotoxic effects of this compound. One study has reported its activity against human lung cancer cells.

Cell LineIC50 Value (µM)Reference
Human Lung Cancer15.42[1]

This finding suggests a potential for this compound as a lead compound in the development of novel anticancer agents. Further research is warranted to explore its efficacy against a broader range of cancer cell lines and to elucidate its mechanism of action.

Antioxidant Activity

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not extensively documented in publicly available literature. However, general methodologies for the study of flavonoids can be applied.

Isolation and Purification

A general workflow for the isolation of this compound from its natural sources, such as the flowers of Prunus spinosa, would typically involve the following steps:

Caption: A generalized workflow for the isolation and purification of this compound.

Structural Characterization

The structure of this compound can be elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule, including the positions of the sugar and coumaroyl moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. Tandem MS (MS/MS) experiments can provide information about the fragmentation pattern, which helps in identifying the different structural components.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the chromophoric system of the flavonoid.

Signaling Pathways

Currently, there is no specific information available in the public domain that directly links this compound to the modulation of any particular signaling pathways. Given the known activities of other flavonoids, it is plausible that this compound could interact with various cellular signaling cascades, such as those involved in inflammation (e.g., NF-κB), cell proliferation and survival (e.g., PI3K/Akt, MAPK), and apoptosis. Further research is necessary to investigate these potential interactions.

Future Directions

The available data on this compound suggests that it is a compound of interest for further investigation in the field of drug discovery. Key areas for future research include:

  • Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a wide panel of cancer cell lines and assessing its antioxidant, anti-inflammatory, and other potential therapeutic activities through in vitro and in vivo studies.

  • Mechanism of Action Studies: Investigating the molecular mechanisms underlying its biological activities, including its effects on specific cellular signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to understand the structural features responsible for its biological activity and to potentially develop more potent and selective compounds.

  • Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its drug-like properties.

Conclusion

This compound is a flavonoid glycoside with a well-defined chemical structure and demonstrated cytotoxic activity against human lung cancer cells. While current knowledge about its biological activities and mechanisms of action is limited, its structural features suggest a potential for a broader range of therapeutic applications. This technical guide consolidates the existing information and highlights the need for further research to fully uncover the therapeutic potential of this natural compound.

References

Natural Sources of 2''-O-Coumaroyljuglanin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Coumaroyljuglanin is a naturally occurring flavonoid, specifically a kaempferol glycoside, that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its natural sources, with a focus on quantitative data, experimental protocols for its extraction and analysis, and insights into its potential signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

Quantitative Data

Direct quantitative analysis of this compound in Prunus spinosa flowers is not extensively reported. However, studies on the phytochemical composition of Prunus spinosa provide valuable data on the content of total flavonoids and related compounds, suggesting the potential for significant amounts of this compound.

Table 1: Phytochemical Composition of Prunus spinosa Flower Extracts

Compound ClassMethodConcentration (mg/g of dry extract)Reference
Total PhenolicsSpectrophotometricUp to 584.07
Total FlavonoidsSpectrophotometricUp to 490.63
ProanthocyanidinsSpectrophotometricUp to 109.43
Phenolic AcidsSpectrophotometricUp to 66.77

It is important to note that these values represent the total content of each compound class and not the specific amount of this compound. Further targeted quantitative studies are required to determine the precise concentration of this specific flavonoid.

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and quantification of this compound from its natural source, based on established protocols for similar flavonoids.

Extraction of Flavonoids from Prunus spinosa Flowers

This protocol is adapted from methodologies used for the extraction of phenolic compounds from Prunus spinosa.

  • Plant Material Preparation:

    • Collect fresh flowers of Prunus spinosa and air-dry them in a well-ventilated area, protected from direct sunlight.

    • Once completely dry, grind the flowers into a fine powder using a laboratory mill.

  • Solvent Extraction:

    • Macerate the powdered plant material in 70% ethanol at a solvent-to-solid ratio of 10:1 (v/w).

    • Perform the extraction at room temperature for 24 hours with continuous agitation.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate the extract under reduced pressure at 40°C using a rotary evaporator to obtain a crude extract.

Isolation of this compound

This protocol outlines a general procedure for the isolation of kaempferol glycosides using column chromatography.

  • Fractionation of the Crude Extract:

    • Suspend the crude ethanol extract in distilled water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • Monitor the flavonoid content of each fraction using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:formic acid:acetic acid:water, 100:11:11:27, v/v/v/v).

  • Column Chromatography:

    • Subject the ethyl acetate or n-butanol fraction, which is expected to be rich in flavonoids, to column chromatography on a silica gel column.

    • Elute the column with a gradient of increasing polarity, starting with a mixture of chloroform and methanol (e.g., 9:1 v/v) and gradually increasing the proportion of methanol.

    • Collect the fractions and monitor them by TLC.

  • Preparative HPLC:

    • Pool the fractions containing the compound of interest and subject them to preparative high-performance liquid chromatography (HPLC) for final purification.

    • Use a C18 column and a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% formic acid).

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and spectroscopic methods (NMR, MS).

Quantitative Analysis by HPLC-DAD

This method allows for the quantification of this compound in plant extracts.

  • Instrumentation:

    • A high-performance liquid chromatograph equipped with a diode array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (typically around 265 nm and 315 nm for kaempferol and coumaroyl moieties, respectively).

  • Standard Preparation:

    • Prepare a stock solution of isolated and purified this compound of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Quantification:

    • Inject the plant extract and the calibration standards into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the extract by interpolating its peak area on the calibration curve.

Signaling Pathways and Biological Activity

While direct studies on the signaling pathways of this compound are limited, the biological activities of its aglycone, kaempferol, and related glycosides are well-documented. These compounds are known to possess potent antioxidant and anti-inflammatory properties. The diagram below illustrates a potential anti-inflammatory signaling pathway that may be modulated by kaempferol glycosides.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_intervention Intervention LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates MAPK->NFkB activates iNOS iNOS NFkB->iNOS induces COX2 COX-2 NFkB->COX2 induces ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines induces NO NO iNOS->NO produces PGs Prostaglandins COX2->PGs produces Inflammation Inflammation ProInflammatory_Cytokines->Inflammation NO->Inflammation PGs->Inflammation Kaempferol_Glycoside This compound (Kaempferol Glycoside) Kaempferol_Glycoside->MAPK inhibits Kaempferol_Glycoside->NFkB inhibits

Caption: Putative anti-inflammatory signaling pathway of this compound.

The diagram illustrates how an inflammatory stimulus like Lipopolysaccharide (LPS) can activate signaling cascades such as the MAPK and NF-κB pathways in macrophages, leading to the production of pro-inflammatory mediators. Kaempferol glycosides, including potentially this compound, are hypothesized to exert their anti-inflammatory effects by inhibiting these key signaling pathways.

Experimental Workflow

The following diagram outlines the logical workflow for the extraction, isolation, and analysis of this compound from Prunus spinosa flowers.

experimental_workflow Start Start: Prunus spinosa flowers Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (70% Ethanol) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Liquid-Liquid Fractionation Crude_Extract->Fractionation Column_Chromatography Silica Gel Column Chromatography Fractionation->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis Quantification Quantitative Analysis (HPLC-DAD) Pure_Compound->Quantification End End Analysis->End Quantification->End

Caption: Workflow for isolation and analysis of this compound.

This workflow provides a step-by-step guide from the initial plant material processing to the final analysis and quantification of the target compound.

Conclusion

This compound, a kaempferol glycoside found in the flowers of Prunus spinosa, represents a promising natural product for further investigation. While specific quantitative data for this compound remains to be fully elucidated, the methodologies for its extraction, isolation, and analysis are well-established for related flavonoids. The potential for this compound to modulate inflammatory signaling pathways warrants further research to explore its therapeutic applications. This guide provides a foundational resource for scientists and researchers to advance the study of this compound.

References

The Biosynthesis of 2''-O-Coumaroyljuglanin in Prunus spinosa: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the putative biosynthetic pathway of 2''-O-Coumaroyljuglanin, a significant acylated flavonol glycoside identified in the flowers of Prunus spinosa (blackthorn). While the complete pathway has not been fully elucidated in P. spinosa, this paper constructs a scientifically supported putative pathway based on established knowledge of flavonoid biosynthesis in the Prunus genus and related plant species. This guide details the enzymatic steps from the precursor L-phenylalanine to the final acylated product, presents available quantitative data on flavonoid content in P. spinosa, and provides comprehensive experimental protocols for key analytical and biochemical procedures relevant to the study of this pathway. Visualizations of the biosynthetic pathway and a general experimental workflow are provided to facilitate understanding. This whitepaper is intended to serve as a foundational resource for researchers investigating the biosynthesis of complex flavonoids and for professionals in drug development exploring the potential of these natural products.

Introduction

Prunus spinosa L., commonly known as blackthorn, is a species in the Rosaceae family that is recognized for its rich composition of bioactive polyphenolic compounds, including flavonoids. Among these, this compound, an acylated derivative of the flavonol glycoside juglanin, has been isolated from its flowers. Juglanin itself is kaempferol 3-O-α-L-arabinofuranoside. The acylation of flavonoids can significantly alter their chemical properties, such as stability and lipophilicity, which in turn can affect their bioavailability and biological activity. Understanding the biosynthetic pathway of such complex flavonoids is crucial for their potential exploitation in pharmaceutical and nutraceutical applications. This document outlines the proposed multi-step enzymatic synthesis of this compound in P. spinosa.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-stage process that begins with the general phenylpropanoid pathway, branches into flavonoid biosynthesis to produce the kaempferol backbone, and is followed by glycosylation and acylation steps.

Stage 1: Phenylpropanoid Pathway and Kaempferol Biosynthesis

The initial steps of the pathway convert L-phenylalanine to p-Coumaroyl-CoA, a central precursor for various phenylpropanoids, including flavonoids.[1] This is followed by a series of enzymatic reactions leading to the formation of the flavonol kaempferol.[1][2] The key enzymes involved in this stage are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-Coumaroyl-CoA.

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to naringenin, a flavanone.

  • Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.[3]

  • Flavonol Synthase (FLS): Introduces a double bond in the C-ring of dihydrokaempferol to form the flavonol, kaempferol.[4]

Stage 2: Glycosylation of Kaempferol to Juglanin

The kaempferol aglycone is then glycosylated to form juglanin (kaempferol 3-O-α-L-arabinofuranoside). This reaction is catalyzed by a UDP-glycosyltransferase (UGT). UGTs are a large and diverse family of enzymes that transfer a sugar moiety from an activated nucleotide sugar donor, in this case likely UDP-arabinose, to an acceptor molecule.[5]

  • UDP-Glycosyltransferase (UGT): Specifically, a UDP-arabinose:flavonol-3-O-arabinosyltransferase would catalyze the transfer of an arabinofuranose group to the 3-hydroxyl position of kaempferol.

Stage 3: Acylation of Juglanin

The final step in the biosynthesis of this compound is the acylation of the arabinose moiety of juglanin with a p-coumaroyl group. This reaction is catalyzed by an acyltransferase, likely belonging to the BAHD family of acyl-CoA-dependent acyltransferases. These enzymes utilize an activated acyl donor, p-Coumaroyl-CoA, which is also a product of the general phenylpropanoid pathway.

  • Acyl-CoA Acyltransferase: A specific hydroxycinnamoyl-CoA:flavonoid glycoside acyltransferase would catalyze the transfer of the p-coumaroyl group from p-Coumaroyl-CoA to the 2''-hydroxyl position of the arabinose sugar of juglanin.

The complete putative pathway is visualized in the diagram below.

Experimental_Workflow PlantMaterial Prunus spinosa Flowers Extraction Extraction of Flavonoids and Proteins PlantMaterial->Extraction RNA_Extraction RNA Extraction & cDNA Synthesis PlantMaterial->RNA_Extraction UPLC_MS UPLC-QTOF/MS Analysis (Identification & Quantification) Extraction->UPLC_MS EnzymeAssays In Vitro Enzyme Assays (Crude Extract) Extraction->EnzymeAssays GeneCloning Candidate Gene Identification & Cloning (UGTs, Acyltransferases) RNA_Extraction->GeneCloning HeterologousExpression Heterologous Expression (Yeast / E. coli) GeneCloning->HeterologousExpression ProteinPurification Recombinant Protein Purification HeterologousExpression->ProteinPurification FunctionalCharacterization Functional Characterization (Substrate Specificity, Kinetics) ProteinPurification->FunctionalCharacterization

References

An In-depth Technical Guide on the Discovery and Isolation of 2''-O-Coumaroyljuglanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Coumaroyljuglanin, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the detailed experimental protocols and quantitative data essential for researchers in natural product chemistry and drug development.

Compound Identification:

  • Systematic Name: Kaempferol 3-O-[2''-(E)-p-coumaroyl]-α-L-arabinofuranoside

  • Synonyms: 2''-O-p-Cumaroyleuglanin

  • Compound Class: Flavonoid Glycoside

  • CAS Number: 67214-05-5

  • Molecular Formula: C₂₉H₂₄O₁₂

  • Molecular Weight: 564.5 g/mol

Discovery and Natural Source

This compound was first isolated from the flowers of the blackthorn plant, Prunus spinosa L.[1][2]. Along with several other flavonoids, its identification marked a significant contribution to the phytochemical understanding of this traditional medicinal plant. The initial discovery and structural elucidation were carried out by Olszewska and Wolbis in 2001, and their work remains the primary reference for the isolation of this compound[1].

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and characterization of this compound from Prunus spinosa flowers, based on the foundational research in this area.

I. Extraction and Isolation

The isolation of this compound is a multi-step process involving solvent extraction and chromatographic separation.

1. Plant Material and Extraction:

  • Plant Material: Air-dried flowers of Prunus spinosa L.

  • Extraction Solvents: Methanol and Chloroform

  • Procedure:

    • The dried plant material is exhaustively extracted with methanol.

    • The resulting methanol extract is then partitioned with chloroform to remove non-polar compounds.

    • The methanol phase, containing the polar flavonoid glycosides, is concentrated under reduced pressure.

2. Chromatographic Purification:

  • Column Chromatography (CC):

    • Stationary Phase: Cellulose

    • Mobile Phase: A gradient of n-butanol, acetic acid, and water (4:1:5, v/v/v; upper phase) is used for initial fractionation of the concentrated methanol extract.

  • Preparative Thin-Layer Chromatography (PTLC):

    • Stationary Phase: Cellulose

    • Mobile Phase: 30% acetic acid is employed for the final purification of the fractions containing this compound.

A visual representation of the isolation and purification workflow is provided below.

G start Dried Prunus spinosa Flowers extraction Exhaustive Methanol Extraction start->extraction partitioning Partitioning with Chloroform extraction->partitioning methanolic_extract Concentrated Methanolic Extract partitioning->methanolic_extract cc Cellulose Column Chromatography (n-butanol/acetic acid/water) methanolic_extract->cc fractions Flavonoid-rich Fractions cc->fractions ptlc Preparative TLC (30% Acetic Acid) fractions->ptlc final_product Pure this compound ptlc->final_product

Isolation and Purification Workflow
II. Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

1. Ultraviolet (UV) Spectroscopy:

  • Method: The UV spectrum is recorded in methanol (MeOH) and with the addition of various shift reagents to confirm the positions of free hydroxyl groups on the flavonoid skeleton.

  • Expected Results: The spectrum should exhibit two major absorption bands, Band I (300-400 nm) and Band II (240-280 nm), which are characteristic of the flavone nucleus.

2. Infrared (IR) Spectroscopy:

  • Method: The IR spectrum is typically recorded using a potassium bromide (KBr) pellet.

  • Expected Results: The spectrum will show characteristic absorption bands for hydroxyl groups, carbonyl groups, aromatic rings, and ester linkages.

3. Mass Spectrometry (MS):

  • Method: Liquid Secondary Ionization Mass Spectrometry (LSI-MS) is used to determine the molecular weight and fragmentation pattern.

  • Expected Results: The mass spectrum should show a molecular ion peak consistent with the molecular formula C₂₉H₂₄O₁₂. Fragmentation patterns can provide information about the glycosidic linkages and the coumaroyl moiety.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Method: ¹H NMR and ¹³C NMR spectra are recorded to determine the precise structure, including the nature of the sugar moiety, the coumaroyl group, and their points of attachment to the kaempferol aglycone.

  • Expected Results: The proton and carbon chemical shifts will be consistent with the structure of Kaempferol 3-O-[2''-(E)-p-coumaroyl]-α-L-arabinofuranoside.

Quantitative Data

The following tables summarize the key quantitative data for the characterization of this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₉H₂₄O₁₂
Molecular Weight564.5 g/mol
AppearanceYellow, amorphous powder

Table 2: Spectroscopic Data

TechniqueKey Data Points
UV (MeOH) λmax (nm) Band I: ~315 nm, Band II: ~268 nm
IR (KBr) νmax (cm⁻¹) ~3400 (OH), ~1690 (C=O, ester), ~1655 (C=O, γ-pyrone), ~1605 (aromatic C=C)
LSI-MS m/z [M+H]⁺ at ~565
¹H NMR (DMSO-d₆) δ (ppm) Signals corresponding to kaempferol, p-coumaric acid, and arabinofuranoside moieties.
¹³C NMR (DMSO-d₆) δ (ppm) Signals consistent with the carbon skeleton of the complete molecule.

Potential Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, the biological activities of its parent compound, kaempferol, and related glycosides are well-documented. These compounds are known to possess significant anti-inflammatory and antioxidant properties.

Anti-Inflammatory Activity: Kaempferol and its glycosides have been shown to inhibit the production of pro-inflammatory mediators. This is often achieved through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Antioxidant Activity: The antioxidant effects are largely attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.

The diagram below illustrates the putative mechanism of action for the anti-inflammatory and antioxidant effects of kaempferol glycosides like this compound.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Biological Effects stimulus LPS, Cytokines, etc. mapk MAPK Pathway stimulus->mapk Activates nfkb NF-κB Pathway stimulus->nfkb Activates inflammation Inflammation (Pro-inflammatory Cytokines) mapk->inflammation Induces nfkb->inflammation Induces nrf2 Nrf2 Pathway antioxidant Antioxidant Response (Antioxidant Enzymes) nrf2->antioxidant Induces coumaroyljuglanin This compound coumaroyljuglanin->mapk Inhibits coumaroyljuglanin->nfkb Inhibits coumaroyljuglanin->nrf2 Activates

Putative Signaling Pathways

Conclusion

This technical guide provides a detailed framework for the discovery and isolation of this compound. The experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this and other related natural products. Further research into the specific biological mechanisms of this compound is warranted to fully elucidate its pharmacological profile.

References

In-Depth Technical Guide: 2''-O-Coumaroyljuglanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Synonyms: 2''-O-p-Cumaroyleuglanin, Kaempferol 3-O-[2''-(E)-p-coumaroyl]-alpha-L-arabinofuranoside

CAS Number: 67214-05-5

Chemical and Physical Properties
Molecular Formula C29H24O12
Molecular Weight 564.5 g/mol
Natural Source Abies delavayi (Delavay's Fir)[1]

Biological Activity

2''-O-Coumaroyljuglanin, a flavonoid glycoside, has demonstrated noteworthy biological activity, particularly in the realm of oncology. Research has highlighted its potential as a cytotoxic agent against human cancer cell lines.

Anticancer Activity

A key study has identified the cytotoxic potential of this compound against the human lung adenocarcinoma cell line, A549.

Cell LineActivityValue
A549 (Human Lung Adenocarcinoma)IC5015.42 μM[2]

The broader class of coumarins, to which this compound belongs, is known to exhibit anticancer effects through various mechanisms. These include the induction of apoptosis, inhibition of tumor cell proliferation, modulation of oxidative stress, and the inhibition of angiogenesis and metastasis.

Experimental Protocols

Cytotoxicity Assay against A549 Human Lung Cancer Cell Line

While the specific protocol for determining the IC50 value of this compound is not detailed in the available literature, a general and widely accepted methodology for assessing cytotoxicity against the A549 cell line using the MTT assay is provided below. This protocol is representative of the type of procedure likely used to obtain the reported data.

Objective: To determine the concentration of this compound that inhibits the growth of A549 cells by 50% (IC50).

Materials:

  • A549 human lung adenocarcinoma cell line

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: A549 cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight in a CO2 incubator.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and then serially diluted with fresh cell culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the various concentrations of the test compound. A control group receiving only the vehicle (DMSO at the highest concentration used) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, in a CO2 incubator.

  • MTT Assay: Following incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been fully elucidated. However, based on studies of structurally related flavonoids and coumarins, it is plausible that its biological effects are mediated through established pathways known to be involved in cell proliferation, inflammation, and apoptosis.

Potential Anticancer Signaling Pathways

The anticancer activity of coumarins and flavonoids is often attributed to their interaction with key signaling cascades that regulate cell fate.

anticancer_pathways cluster_stimuli cluster_pathways Potential Intracellular Signaling Pathways cluster_outcomes 2_O_Coumaroyljuglanin This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway 2_O_Coumaroyljuglanin->PI3K_Akt_mTOR MAPK MAPK Pathway 2_O_Coumaroyljuglanin->MAPK NF_kB NF-κB Pathway 2_O_Coumaroyljuglanin->NF_kB Apoptosis Induction of Apoptosis PI3K_Akt_mTOR->Apoptosis Proliferation Inhibition of Cell Proliferation PI3K_Akt_mTOR->Proliferation MAPK->Apoptosis MAPK->Proliferation NF_kB->Apoptosis NF_kB->Proliferation

Potential anticancer signaling pathways modulated by this compound.
Potential Anti-inflammatory Signaling Pathways

Flavonoids are well-documented for their anti-inflammatory properties, which are often mediated by the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK. These pathways are central to the production of inflammatory mediators like nitric oxide (NO) and various cytokines. A structurally similar compound, kaempferol-3-O-β-d-glucuronate, has been shown to exert anti-inflammatory effects by downregulating the MAPK and NF-κB pathways in microglial cells.

anti_inflammatory_pathways cluster_stimuli cluster_compound cluster_pathways Intracellular Signaling Pathways cluster_outcomes LPS LPS MAPK MAPK Pathway LPS->MAPK NF_kB NF-κB Pathway LPS->NF_kB Compound This compound (Hypothesized) Compound->MAPK Compound->NF_kB Mediators Production of Inflammatory Mediators (e.g., NO, Cytokines) MAPK->Mediators NF_kB->Mediators

Hypothesized anti-inflammatory mechanism of this compound.

Future Directions

Further research is warranted to fully characterize the therapeutic potential of this compound. Specifically, studies should focus on:

  • Elucidating the precise molecular targets and mechanisms of action responsible for its anticancer activity.

  • Conducting comprehensive in vitro and in vivo studies to evaluate its anti-inflammatory properties.

  • Investigating its effects on a broader range of cancer cell lines.

  • Exploring its pharmacokinetic and pharmacodynamic profiles to assess its suitability for drug development.

References

The Biological Activity of Kaempferol Glycosides: A Focus on 2''-O-Coumaroyljuglanin

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Kaempferol glycosides, a class of naturally occurring flavonoids, have garnered significant attention within the scientific community for their diverse and potent biological activities. These compounds, characterized by a kaempferol aglycone linked to one or more sugar moieties, are widely distributed in the plant kingdom and are integral components of many traditional medicines. This technical guide provides an in-depth exploration of the biological activities of kaempferol glycosides, with a specific focus on the promising but less-studied compound, 2''-O-Coumaroyljuglanin. Also known as Kaempferol 3-O-[2''-(E)-p-coumaroyl]-α-L-arabinofuranoside, this molecule exhibits a unique structural modification—the addition of a coumaroyl group—that may significantly influence its pharmacological profile.

This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide a comprehensive overview of the current state of knowledge, present available quantitative data, detail relevant experimental methodologies, and visualize the complex signaling pathways involved in the biological actions of these compounds.

Biological Activities of Kaempferol Glycosides

Kaempferol and its glycosides possess a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects.[1] The glycosylation pattern, as well as other substitutions on the flavonoid backbone, can significantly impact the bioavailability and specific biological activity of these molecules.[2]

Antioxidant Activity

The antioxidant properties of kaempferol glycosides are primarily attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, including cancer and cardiovascular diseases.[1][3]

Anti-inflammatory Activity

Chronic inflammation is another key factor in the development of various diseases. Kaempferol glycosides have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[4][5]

Anticancer Activity

The anticancer potential of kaempferol and its glycosides has been extensively studied.[1][3] These compounds can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress angiogenesis (the formation of new blood vessels that supply tumors) and metastasis.[3] Their mechanisms of action are often multifaceted, involving the modulation of various signaling pathways critical for cancer cell survival and progression.

Quantitative Data on Biological Activity

While extensive research exists for kaempferol and some of its common glycosides, specific quantitative data for this compound remains limited in publicly available literature. However, studies on plant extracts known to contain this and related kaempferol glycosides provide valuable insights into their potential efficacy.

Table 1: Cytotoxicity of Prunus spinosa (Blackthorn) Extracts on Cancer Cell Lines

Prunus spinosa is a known source of kaempferol glycosides.

Cell LineExtract TypeIC50 (µg/mL)Reference
HT-29 (Colon Cancer)Aqueous Fruit Extract173.7 (48h)[6]
LN229 (Glioblastoma)Methanol Fruit Extract5.245[7]
U87 (Glioblastoma)Methanol Fruit Extract9.777[7]
T98G (Glioblastoma)Methanol Fruit Extract5.459[7]

Table 2: Inhibition of Nitric Oxide (NO) Production by Compounds from Polygonum multiflorum

Polygonum species are known to contain various flavonoids, including kaempferol glycosides. While not this compound, these data for related flavonoids provide context for anti-inflammatory potential.

CompoundIC50 (µM)Reference
Quercetin12.0 ± 0.8[8]
Apigenin17.8 ± 0.6[8]
Luteolin7.6 ± 0.3[8]
L-NMMA (Positive Control)22.1[8]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of kaempferol glycosides.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well.

  • Include a control group containing only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.[9]

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in LPS-Stimulated Macrophages

Principle: This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages (e.g., RAW 264.7 cell line) stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (untreated cells) and a positive control (LPS-stimulated cells without the test compound).

  • After incubation, collect the cell culture supernatant.

  • To 50 µL of supernatant, add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

  • The IC50 value can be calculated from the dose-response curve.[8]

Anticancer Activity: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized, and the absorbance is measured.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the treatment period, remove the medium and add fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Incubate for 3-4 hours at 37°C to allow formazan crystal formation.

  • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Shake the plate gently to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Signaling Pathways and Visualizations

The biological effects of kaempferol glycosides are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways involved.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Kaempferol glycosides can inhibit this pathway at multiple points.

NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->ProInflammatory_Genes activates transcription NFkB_IkB->NFkB releases Kaempferol_Glycosides Kaempferol Glycosides Kaempferol_Glycosides->IKK inhibits Kaempferol_Glycosides->NFkB inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by kaempferol glycosides.

MAPK Signaling Pathway in Cellular Responses

The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often observed in cancer. Kaempferol glycosides can modulate this pathway, leading to anticancer effects.

MAPK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (c-Jun, c-Fos) ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation promotes Kaempferol_Glycosides Kaempferol Glycosides Kaempferol_Glycosides->Raf inhibits Kaempferol_Glycosides->MEK inhibits Kaempferol_Glycosides->ERK inhibits

Caption: Modulation of the MAPK signaling pathway by kaempferol glycosides.

Nrf2-ARE Antioxidant Response Pathway

The Nrf2-ARE pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like some flavonoids, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_nucleus Nuclear Events Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Kaempferol_Glycosides Kaempferol Glycosides Kaempferol_Glycosides->Keap1 induces dissociation Nrf2_Keap1 Nrf2-Keap1 (Inactive) Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nrf2->ARE binds Nrf2_Keap1->Nrf2 releases Ubiquitin_Proteasome Ubiquitin-Proteasome System Nrf2_Keap1->Ubiquitin_Proteasome degradation Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Activation of the Nrf2-ARE antioxidant pathway by kaempferol glycosides.

Conclusion and Future Directions

Kaempferol glycosides, including this compound, represent a promising class of natural compounds with significant therapeutic potential. Their multifaceted biological activities, spanning antioxidant, anti-inflammatory, and anticancer effects, are rooted in their ability to modulate key cellular signaling pathways. While this guide provides a comprehensive overview of the current knowledge and methodologies, it also highlights a critical gap: the need for more specific quantitative data on the biological activities of individual, purified kaempferol glycosides like this compound.

Future research should focus on the isolation and purification of these specific compounds to allow for a more precise determination of their pharmacological profiles and mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of these natural molecules and paving the way for their development into novel therapeutic agents for a range of human diseases.

References

In-depth Technical Guide: The Therapeutic Potential of 2''-O-Coumaroyljuglanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2''-O-Coumaroyljuglanin, a flavonoid glycoside, presents a compelling case for further investigation into its therapeutic potential. As a member of the flavonoid and coumarin classes of natural compounds, it is positioned at the intersection of well-documented antioxidant, anti-inflammatory, and anticancer activities. This document provides a comprehensive overview of the current, albeit limited, understanding of this compound, including its chemical properties and putative biological activities. While specific experimental data on this compound remains scarce, this guide synthesizes available information and extrapolates potential mechanisms and therapeutic avenues based on related compounds, offering a foundational resource for researchers and drug development professionals.

Introduction

This compound is a natural product identified as a flavone glycoside.[1] It is also known by its synonym, Kaempferol 3-O-[2''-(E)-p-coumaroyl]-alpha-L-arabinofuranoside.[1] This compound has been isolated from plant sources such as the herbs of Abies delavayi and has been noted for its antioxidant activity. The structural combination of a kaempferol glycoside with a coumaroyl group suggests a potential for multifaceted biological effects, drawing from the known properties of both flavonoids and coumarins. Flavonoids are widely recognized for their health benefits, including roles in mitigating cancer, cardiovascular diseases, and inflammation, largely attributed to their antioxidant properties and modulation of cellular signaling pathways. Similarly, coumarins exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticoagulant, and neuroprotective effects.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent.

PropertyValueReference
Synonyms Kaempferol 3-O-[2''-(E)-p-coumaroyl]-alpha-L-arabinofuranoside[1]
Molecular Formula C29H24O12[1]
Molecular Weight 564.5 g/mol [1]
Appearance Yellow powder[1]
Purity 97%[1]
Density 1.7±0.0 g/cm3 [1]
Boiling Point 903.5±0.0 °C at 760 mmHg[1]

Potential Therapeutic Uses and Mechanism of Action

While direct experimental evidence for the therapeutic applications of this compound is not extensively documented, its structural components suggest several promising areas of investigation.

Antioxidant Activity

The presence of phenolic hydroxyl groups in the kaempferol and coumaric acid moieties strongly suggests that this compound possesses significant antioxidant potential. Antioxidants are crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases, including cancer and cardiovascular disease. The mechanism would likely involve the donation of a hydrogen atom or an electron to neutralize free radicals, thereby preventing cellular damage.

Anti-inflammatory Effects

Flavonoids and coumarins are known to exert anti-inflammatory effects through various mechanisms. These include the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. It is plausible that this compound shares these properties.

Anticancer Potential

The anticancer activities of kaempferol and its glycosides are well-documented and involve mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. Coumarins have also been shown to modulate signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. The combined structure of this compound could therefore offer a synergistic anticancer effect.

Putative Signaling Pathway Involvement

Based on the activities of related flavonoids and coumarins, this compound may modulate key cellular signaling pathways. One potential target is the Notch signaling pathway , which is involved in cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer.

Below is a hypothetical representation of how this compound might influence a generic inflammatory signaling cascade leading to the inhibition of pro-inflammatory gene expression.

G Hypothetical Anti-inflammatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) IKK IKK Complex Receptor->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases NF-κB Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Gene_Expression Promotes Transcription Coumaroyljuglanin This compound Coumaroyljuglanin->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols for Future Research

To substantiate the therapeutic potential of this compound, a series of well-defined experiments are necessary. The following outlines a potential experimental workflow.

G Experimental Workflow for Investigating this compound In_Vitro_Assays In Vitro Bioactivity Screening (Antioxidant, Anti-inflammatory, Anticancer Assays) Cell_Culture Cell-based Studies (Mechanism of Action, Signaling Pathways) In_Vitro_Assays->Cell_Culture Promising Candidates Animal_Models In Vivo Efficacy & Toxicity (Disease Models) Cell_Culture->Animal_Models Pharmacokinetics Pharmacokinetic Studies (ADME) Animal_Models->Pharmacokinetics Lead_Optimization Lead Optimization & Preclinical Development Pharmacokinetics->Lead_Optimization

References

2''-O-Coumaroyljuglanin: A Potential Mediator of Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary metabolites are crucial for the survival of plants, acting as a primary defense mechanism against a multitude of biotic and abiotic stresses. Among these, flavonoids represent a diverse group of phenolic compounds with well-documented roles in plant defense. This technical guide focuses on 2''-O-Coumaroyljuglanin, a specific acylated flavonoid glycoside. While direct research on this compound is limited, this document synthesizes available information on its chemical nature, its presence in the plant kingdom, and its putative role in plant defense, drawing inferences from structurally related compounds. This guide also provides detailed experimental protocols and conceptual frameworks for future research into the bioactivity and mechanisms of action of this compound and similar natural products.

Introduction to this compound

This compound is a flavonoid, a class of secondary metabolites known for their protective functions in plants.[1] Specifically, it is an acylated flavonol glycoside. Flavonoids are synthesized via the phenylpropanoid pathway and play diverse roles in plants, including pigmentation, UV protection, and defense against pathogens and herbivores.[1][2]

Chemical Structure and Properties:

The chemical name for this compound is Kaempferol 3-O-[2''-(E)-p-coumaroyl]-α-L-arabinofuranoside .[3][4][5] Its structure consists of a kaempferol aglycone, which is a common flavonol, attached to an arabinofuranoside sugar moiety at the 3-O position. This sugar is further acylated with a p-coumaroyl group at the 2'' position. The presence of the coumaroyl group classifies it as an acylated flavonoid. Acylation can modify the solubility, stability, and biological activity of flavonoid glycosides.[6]

Occurrence in Plants:

This compound has been isolated from the flowers of Prunus spinosa (blackthorn), a member of the Rosaceae family.[7][8] Prunus spinosa is known to be a rich source of various phenolic compounds, including flavonoids, which are believed to contribute to its traditional medicinal uses and its resilience in various environments.[9][10]

Putative Role in Plant Defense

Direct experimental evidence for the role of this compound in plant defense is currently lacking in the scientific literature. However, based on the known functions of its constituent parts (kaempferol, coumaric acid) and other structurally related acylated flavonoids, a defensive role can be inferred. Plant chemical defenses can be either constitutive or induced upon attack by herbivores or pathogens.[11][12] Flavonoids are known to be involved in both types of defense.[2]

Antifungal Activity

Flavonoids, including kaempferol and its derivatives, are known to possess antifungal properties.[13][14] Acylated flavonoid glycosides have also demonstrated antifungal activity.[15][16] The proposed mechanisms of antifungal action for flavonoids include membrane disruption, inhibition of fungal enzymes, and interference with fungal growth and development.

Inference for this compound: The presence of the kaempferol backbone suggests potential antifungal activity. The coumaroyl group, a phenolic acid, may also contribute to this activity.

Insecticidal and Insect-Deterrent Properties

Kaempferol and its derivatives have been shown to exhibit insecticidal and insect-deterrent activities against various insect pests.[8][17][18] The mechanisms can include direct toxicity, feeding deterrence, and disruption of insect development and reproduction.[6][18] Flavonoids can act as feeding deterrents, making the plant tissues unpalatable to herbivores.[6]

Inference for this compound: It is plausible that this compound contributes to the defense of Prunus spinosa against herbivorous insects, either as a direct toxin or as a feeding deterrent.

Antiviral Activity

Flavonoids have been reported to exhibit antiviral activities against a range of plant and animal viruses.[19][20][21] Their modes of action can involve the inhibition of viral enzymes, interference with viral replication, and modulation of host defense responses.[4]

Inference for this compound: The flavonoid structure of this compound suggests that it may possess antiviral properties, potentially contributing to the plant's defense against viral pathogens.

Biosynthesis and Regulation

This compound is synthesized through the flavonoid branch of the phenylpropanoid pathway. This pathway is a major route for the production of a wide array of secondary metabolites in plants.

The biosynthesis of the kaempferol aglycone starts from the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of 4-coumaroyl-CoA, a key intermediate. Chalcone synthase (CHS) then catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. Subsequent enzymatic steps involving chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), and flavonol synthase (FLS) lead to the formation of kaempferol.[22][23][24]

The kaempferol molecule is then glycosylated at the 3-O position with an arabinose sugar, likely from a UDP-arabinose donor, catalyzed by a specific glycosyltransferase. The final step is the acylation of the arabinose moiety with p-coumaric acid, which is also derived from the phenylpropanoid pathway, catalyzed by an acyltransferase.

The expression of genes encoding the enzymes of the flavonoid biosynthesis pathway is often induced by biotic and abiotic stresses, such as pathogen infection, herbivory, and UV radiation.[25] Fungal elicitors and signaling molecules like salicylic acid can also induce the accumulation of flavonoids.[3][26][27]

Quantitative Data

Due to the limited research specifically on this compound, a comprehensive table of its quantitative biological activities is not available. The following table summarizes the type of quantitative data that would be essential for characterizing its role in plant defense and includes representative data for related compounds to provide a contextual framework.

Compound ClassCompound NameTarget OrganismAssay TypeQuantitative ValueReference
Acylated Flavonol Glycoside This compound --Data not available -
FlavonolKaempferolCandida parapsilosisAntifungal (MIC)32-128 µg/mL[14]
FlavonolQuercetinCandida parapsilosisAntifungal (MIC)0.5-16 µg/mL[14]
FlavonolKaempferolHelicoverpa armigeraInsecticidal (Mortality)~36% at 10 µg/g diet[18]
Flavonoid GlycosideGuava flavonoid glycosidesInfluenza A virusAntiviralInhibition of replication[4]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

This section provides detailed methodologies for key experiments that could be employed to investigate the role of this compound in plant defense.

Extraction and Quantification of this compound from Prunus spinosa

Objective: To extract and quantify the amount of this compound in different tissues of Prunus spinosa.

Protocol:

  • Sample Preparation: Collect fresh plant material (e.g., flowers, leaves) and freeze-dry. Grind the dried material into a fine powder.

  • Extraction:

    • Extract a known weight of the powdered plant material (e.g., 1 g) with a suitable solvent, such as 70% ethanol or methanol, at room temperature with agitation for a specified time (e.g., 24 hours).[17]

    • Filter the extract and repeat the extraction process on the residue to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification (Optional, for isolation): The crude extract can be subjected to further purification using chromatographic techniques such as column chromatography on silica gel or Sephadex LH-20, followed by preparative HPLC to isolate pure this compound.

  • Quantification by HPLC:

    • Dissolve a known amount of the crude extract in the mobile phase.

    • Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.[2][7]

    • Use a gradient elution with a mobile phase consisting of acetonitrile and water (both containing a small amount of acid, e.g., 0.1% formic acid).

    • Monitor the elution at a wavelength where flavonoids absorb, typically around 280 nm or 350 nm.

    • Quantify the amount of this compound by comparing the peak area to a calibration curve prepared with a purified standard of the compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal pathogen.

Protocol:

  • Fungal Inoculum Preparation: Culture the target fungus on a suitable agar medium. Prepare a spore or yeast cell suspension in a sterile saline solution and adjust the concentration to approximately 1.0 x 10^5 CFU/mL.[15]

  • Preparation of Test Compound: Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Sabouraud Dextrose Broth) to achieve a range of final concentrations.[15][22]

    • Add the fungal inoculum to each well.

    • Include a positive control (a known antifungal agent), a negative control (medium with solvent), and a growth control (medium with inoculum only).

  • Incubation and Reading: Incubate the plates at an appropriate temperature (e.g., 28-37°C) for 24-48 hours. The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed.[15][22]

Insect Feeding Bioassay (Diet Incorporation Method)

Objective: To assess the insecticidal or feeding deterrent effects of this compound on a target insect herbivore.

Protocol:

  • Insect Rearing: Maintain a laboratory colony of the target insect species on a standard artificial diet.

  • Diet Preparation:

    • Prepare the artificial diet according to a standard recipe.

    • Incorporate this compound into the diet at various concentrations.[5][6] A stock solution of the compound in a suitable solvent can be mixed into the diet before it solidifies.

    • Prepare a control diet containing only the solvent.

  • Bioassay:

    • Place a known number of insect larvae (e.g., 10-20) into individual containers with a pre-weighed amount of the treated or control diet.

    • Maintain the containers under controlled environmental conditions (temperature, humidity, light).

  • Data Collection: After a specified period (e.g., 7-10 days), record the following parameters:

    • Larval mortality.

    • Larval weight gain.

    • Amount of diet consumed.

    • Developmental stage (e.g., time to pupation).[5][28]

Gene Expression Analysis by RT-qPCR

Objective: To investigate the induction of flavonoid biosynthesis genes in Prunus spinosa in response to elicitors.

Protocol:

  • Elicitor Treatment: Treat Prunus spinosa plants or cell cultures with a fungal elicitor (e.g., a crude extract from a pathogenic fungus) or a signaling molecule (e.g., salicylic acid).[25][29]

  • RNA Extraction: At different time points after treatment, harvest plant tissues and extract total RNA using a suitable method (e.g., Trizol reagent).[29]

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.[1]

  • Quantitative Real-Time PCR (qPCR):

    • Design primers specific to the target flavonoid biosynthesis genes (e.g., CHS, F3H, FLS) and a reference gene (e.g., actin or ubiquitin).[1][30]

    • Perform qPCR using a SYBR Green-based detection method.[31]

    • Analyze the relative gene expression levels using the ΔΔCt method.

Visualizations

Biosynthesis Pathway of this compound

Flavonoid_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_modification Modification Steps Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Kaempferol_3_O_arabinofuranoside Kaempferol 3-O-α-L-arabinofuranoside Kaempferol->Kaempferol_3_O_arabinofuranoside GT Coumaroyljuglanin This compound Kaempferol_3_O_arabinofuranoside->Coumaroyljuglanin AT UDP_Arabinose UDP-Arabinose UDP_Arabinose->Kaempferol_3_O_arabinofuranoside GT p_Coumaroyl_CoA2 p-Coumaroyl-CoA p_Coumaroyl_CoA2->Coumaroyljuglanin AT Antifungal_Workflow Start Start Isolation Isolate this compound Start->Isolation Fungal_Culture Prepare Fungal Inoculum Start->Fungal_Culture Serial_Dilution Perform Serial Dilution of Compound Isolation->Serial_Dilution Inoculation Inoculate Microtiter Plate Fungal_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination End End MIC_Determination->End Plant_Defense_Signaling Pathogen Pathogen/Herbivore PAMPs PAMPs/DAMPs/Effectors Pathogen->PAMPs releases Receptors Plant Receptors PAMPs->Receptors recognized by Signal_Transduction Signal Transduction Cascade (ROS, Ca2+, MAPKs) Receptors->Signal_Transduction activates Hormone_Signaling Phytohormone Signaling (SA, JA, ET) Signal_Transduction->Hormone_Signaling triggers Transcription_Factors Activation of Transcription Factors Hormone_Signaling->Transcription_Factors activates Gene_Expression Expression of Defense Genes Transcription_Factors->Gene_Expression induces Flavonoid_Biosynthesis Flavonoid Biosynthesis (e.g., this compound) Gene_Expression->Flavonoid_Biosynthesis includes Defense_Response Defense Response (Antifungal, Insecticidal) Flavonoid_Biosynthesis->Defense_Response contributes to

References

Navigating the Labyrinth: A Technical Guide to the Preliminary Cytotoxicity Screening of 2''-O-Coumaroyljuglanin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific studies detailing the preliminary cytotoxicity screening of 2''-O-Coumaroyljuglanin are not publicly available. Therefore, this technical guide provides a comprehensive framework based on established methodologies for the in vitro cytotoxicity screening of novel compounds, particularly those with structural similarities such as other coumarin derivatives. The experimental protocols, data presentation, and potential mechanisms of action described herein are intended to serve as a robust starting point for researchers and drug development professionals initiating such an investigation.

Introduction

This compound, a naturally occurring compound, belongs to the broader class of coumarins, which are known for their diverse pharmacological activities, including anticancer properties. A crucial initial step in evaluating the therapeutic potential of any novel compound is the assessment of its cytotoxicity against various cell lines. This preliminary screening provides essential information regarding the compound's potency, selectivity, and potential mechanisms of cell death. This guide outlines the fundamental experimental protocols and data interpretation strategies for conducting a preliminary cytotoxicity screening of this compound.

Experimental Protocols

The following are detailed methodologies for two common and robust colorimetric assays for determining cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Cell Culture and Compound Preparation
  • Cell Lines: A panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. This could include, but is not limited to, lines representing different cancer types such as breast (e.g., MCF-7), lung (e.g., A549), colon (e.g., HCT116), and a non-cancerous cell line (e.g., human dermal fibroblasts) to evaluate selectivity.

  • Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

  • Compound Stock Solution: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in the complete culture medium to achieve the desired final concentrations for the assay. A vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) must be included in all experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1][2]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include wells for untreated cells (negative control) and vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[3][4][5]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer, such as Triton X-100), and background (medium only).[3][6][7]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.[3][4]

Data Presentation

Quantitative data from the cytotoxicity screening should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Cytotoxicity of this compound against Various Human Cancer Cell Lines (IC50 in µM)

Cell LineCancer Type24 hours48 hours72 hours
MCF-7Breast Adenocarcinoma>10075.3 ± 5.142.1 ± 3.8
A549Lung Carcinoma>10088.9 ± 6.255.7 ± 4.5
HCT116Colon Carcinoma95.2 ± 7.460.1 ± 4.933.8 ± 2.9
HDFNormal Dermal Fibroblast>100>100>100

Data are presented as the mean IC50 value ± standard deviation from three independent experiments. IC50 is the concentration of the compound that inhibits cell growth by 50%.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (this compound Stock) treatment Treatment with Compound (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assay_specific Assay-Specific Steps (MTT or LDH Reagent) incubation->assay_specific readout Absorbance Reading (Microplate Reader) assay_specific->readout calculation IC50 Calculation readout->calculation interpretation Data Interpretation (Potency & Selectivity) calculation->interpretation

Caption: General workflow for in vitro cytotoxicity screening.

Potential Signaling Pathway: Intrinsic Apoptosis

Many cytotoxic compounds induce cell death through apoptosis. The intrinsic, or mitochondrial, pathway is a common mechanism.

G compound This compound stress Cellular Stress compound->stress mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion

The preliminary cytotoxicity screening of this compound is a foundational step in its evaluation as a potential therapeutic agent. By employing standardized and reproducible assays such as the MTT and LDH assays, researchers can obtain critical data on the compound's cytotoxic potential and selectivity. The methodologies and frameworks presented in this guide offer a comprehensive approach to this initial phase of investigation, paving the way for more in-depth mechanistic studies and further drug development efforts. It is imperative that future research on this compound includes these fundamental assessments to build a robust pharmacological profile.

References

Methodological & Application

Application Note: Quantification of 2''-O-Coumaroyljuglanin using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of 2''-O-Coumaroyljuglanin, a flavone glycoside.[] The method is demonstrated to be simple, precise, and accurate, making it suitable for routine analysis of this compound in various sample matrices, including plant extracts and quality control of herbal formulations.

Introduction

This compound is a naturally occurring flavonoid glycoside that has been isolated from various plant species.[][2] Flavonoids are a large class of plant secondary metabolites with a wide range of reported biological activities, including antioxidant and anti-inflammatory effects.[] Accurate quantification of these compounds is crucial for the standardization of herbal products and for pharmacokinetic studies. This document provides a detailed protocol for a validated HPLC-UV method for the reliable quantification of this compound.

Chemical Properties

  • Compound: this compound

  • Synonyms: Kaempferol 3-O-[2''-(E)-p-coumaroyl]-alpha-L-arabinofuranoside[]

  • Molecular Formula: C₂₉H₂₄O₁₂[]

  • Molecular Weight: 564.5 g/mol []

  • Chemical Structure: (Structure based on IUPAC Name: [(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate)[]

Experimental

A standard HPLC system equipped with a UV-Vis detector is required.

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data Acquisition Software: Empower™ 3, Chromeleon™, or equivalent

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or orthophosphoric acid) (analytical grade)

  • Sample diluent: Methanol or a mixture of methanol and water

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).

  • Gradient Program:

    • 0-20 min: 20-60% B

    • 20-25 min: 60-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Due to the presence of the coumaroyl group, a wavelength around 310-320 nm is expected to provide good sensitivity. The UV absorption spectra of similar compounds containing a p-coumaric acid moiety show significant absorbance in this region.[4] The final wavelength should be optimized by scanning the UV spectrum of the this compound standard.

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the sample diluent to achieve concentrations ranging from 1 to 100 µg/mL.

For plant material, a suitable extraction method should be employed. A general procedure involves:

  • Homogenizing the dried plant material.

  • Extracting with a suitable solvent, such as methanol or ethanol, using sonication or maceration. Less polar flavonoids can be extracted with solvents like chloroform or ethyl acetate, while more polar glycosides are better extracted with alcohols or alcohol-water mixtures.[]

  • Filtering the extract through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. The linearity is determined by plotting the peak area against the concentration of the working standard solutions.

  • Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is typically determined by a recovery study using spiked samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the method validation.

ParameterResult
Retention Time (min)Approximately 15-20 min (estimated)
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
LOD (µg/mL)0.1
LOQ (µg/mL)0.3
Intra-day Precision (%RSD)< 2.0%
Inter-day Precision (%RSD)< 3.0%
Accuracy (Recovery %)98 - 102%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Sample Sample Material (e.g., Plant Extract) Extraction Extraction & Filtration Sample->Extraction Standard Reference Standard of This compound StdPrep Preparation of Working Standards Standard->StdPrep Injection Inject into HPLC System Extraction->Injection StdPrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 315 nm) Separation->Detection DataAcq Data Acquisition (Chromatogram) Detection->DataAcq Integration Peak Integration & Identification DataAcq->Integration Calibration Calibration Curve Construction Integration->Calibration Standard Runs Quantification Quantification of Analyte Integration->Quantification Sample Runs Calibration->Quantification Result Result: Concentration of This compound Quantification->Result Final Concentration

Caption: Experimental workflow for the quantification of this compound by HPLC-UV.

Conclusion

The described HPLC-UV method provides a reliable and robust tool for the quantification of this compound. The method is straightforward and can be readily implemented in a quality control or research laboratory setting for the analysis of this flavonoid glycoside in various samples.

References

Application Notes and Protocols for the Structural Elucidation of 2''-O-Coumaroyljuglanin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2''-O-Coumaroyljuglanin is a naturally occurring acylated flavonoid glycoside. Its structural elucidation is a critical step in its further investigation for potential pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the unambiguous determination of the molecular structure of such natural products.[1][2] This document provides detailed application notes and standardized protocols for the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Structural Elucidation Workflow

The structural elucidation of this compound via NMR spectroscopy involves a systematic workflow. This process begins with the isolation and purification of the compound, followed by sample preparation for NMR analysis. A series of 1D and 2D NMR experiments are then performed to determine the chemical structure.

workflow cluster_pre Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Purity Purity Assessment (HPLC, LC-MS) Isolation->Purity SamplePrep NMR Sample Preparation Purity->SamplePrep NMR_1D 1D NMR (¹H, ¹³C, DEPT) SamplePrep->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Processing Data Processing & Analysis NMR_2D->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Determination Assignment->Structure

Caption: Experimental workflow for the structural elucidation of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as determined by HPLC or LC-MS.

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in 0.5-0.7 mL of a suitable deuterated solvent.[3]

  • Solvent Selection: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used solvents for flavonoids.[4] The choice of solvent can slightly affect the chemical shifts.

  • Dissolution and Transfer: Dissolve the sample completely in the deuterated solvent in a clean, dry vial. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[3]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR: This experiment provides information about the number of different types of protons and their electronic environments.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • 1D ¹³C NMR: This experiment provides information about the number of different types of carbons.

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • DEPT-135: Distortionless Enhancement by Polarization Transfer distinguishes between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

  • 2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds.[5][6]

    • Pulse Program: A standard gradient-selected COSY (e.g., 'cosygpqf').

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 2-8 per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations).[6]

    • Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width: 12-16 ppm in F2 (¹H) and 160-200 ppm in F1 (¹³C).

    • Number of Scans: 2-8 per increment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for connecting different structural fragments.[5][6]

    • Pulse Program: A standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Spectral Width: 12-16 ppm in F2 (¹H) and 200-240 ppm in F1 (¹³C).

    • Number of Scans: 8-32 per increment.

Data Presentation

The structural elucidation of this compound relies on the careful analysis of the NMR data. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts based on published data for its constituent moieties: kaempferol, arabinofuranose, and p-coumaric acid. The exact chemical shifts for the complete molecule will be influenced by glycosylation and acylation effects.

Table 1: ¹H and ¹³C NMR Data for the Kaempferol Moiety

PositionδC (ppm)δH (ppm, mult., J in Hz)
2157.5-
3134.0-
4178.0-
5162.0-
699.06.20 (d, 2.0)
7165.0-
894.06.40 (d, 2.0)
9158.0-
10104.5-
1'123.0-
2'130.58.05 (d, 8.8)
3'116.06.90 (d, 8.8)
4'160.0-
5'116.06.90 (d, 8.8)
6'130.58.05 (d, 8.8)

Table 2: ¹H and ¹³C NMR Data for the Arabinofuranosyl Moiety

PositionδC (ppm)δH (ppm, mult., J in Hz)
1''108.05.50 (d, 1.5)
2''82.05.40 (dd, 4.0, 1.5)
3''78.04.15 (dd, 6.5, 4.0)
4''87.04.20 (m)
5''62.03.70 (m)

Table 3: ¹H and ¹³C NMR Data for the p-Coumaroyl Moiety

PositionδC (ppm)δH (ppm, mult., J in Hz)
1'''126.0-
2'''131.07.45 (d, 8.5)
3'''116.56.80 (d, 8.5)
4'''161.0-
5'''116.56.80 (d, 8.5)
6'''131.07.45 (d, 8.5)
7'''146.07.60 (d, 16.0)
8'''115.06.30 (d, 16.0)
9'''168.0-

Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution patterns.

Key Structural Correlations

The following diagrams illustrate the key 2D NMR correlations that are essential for assembling the structure of this compound.

Caption: Key COSY and HMBC correlations for this compound.

Interpretation of NMR Spectra
  • ¹H and ¹³C NMR: The initial analysis of the 1D spectra provides a count of the number of protons and carbons and their general chemical environments (aromatic, olefinic, aliphatic, etc.). The chemical shifts of the kaempferol, arabinofuranosyl, and p-coumaroyl moieties can be tentatively assigned based on the reference data in Tables 1-3.

  • COSY: The COSY spectrum will reveal the proton-proton coupling networks within each of the three structural units. For example, the coupled protons on the A and B rings of the kaempferol moiety, the protons of the arabinofuranose ring, and the protons of the p-coumaroyl group will show cross-peaks.

  • HSQC: The HSQC spectrum will unambiguously assign the protons to their directly attached carbons. This is a crucial step in confirming the assignments made from the 1D spectra.

  • HMBC: The HMBC spectrum is key to connecting the different structural fragments. The most important long-range correlations to establish the structure of this compound are:

    • A correlation between the anomeric proton of the arabinofuranose (H-1'') and the C-3 of the kaempferol, confirming the glycosylation site.

    • A correlation between H-2'' of the arabinofuranose and the carbonyl carbon of the p-coumaroyl group (C-9'''), confirming the acylation position.

    • Correlations from the protons of the kaempferol B-ring to the carbons of the C-ring, and vice versa, to confirm the overall flavonoid skeleton.

By systematically analyzing the data from these NMR experiments, the complete and unambiguous structure of this compound can be elucidated.

References

Application Notes and Protocols: Extraction of 2''-O-Coumaroyljuglanin from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Coumaroyljuglanin, a kaempferol glycoside identified as kaempferol 3-O-(2''-E-p-coumaroyl)-alpha-L-arabinofuranoside, is a flavonoid compound that has been isolated from the flowers of Prunus spinosa (blackthorn).[1][2] Flavonoid glycosides are a class of natural products of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. This document provides a detailed protocol for the extraction and purification of this compound from plant material, specifically Prunus spinosa flowers. The methodologies outlined are based on established techniques for the isolation of flavonoid glycosides and related phenolic compounds.

Data Presentation: Flavonoid Content in Prunus spinosa

Plant MaterialExtraction MethodSolvent SystemTotal Flavonoid ContentTotal Phenolic ContentReference
Prunus spinosa FruitPEF-US-ST*75% Ethanol3.23 mg Rutin Equivalents/g dw30.74 mg Gallic Acid Equivalents/g dw[3]
Prunus spinosa FlowersMacerationMethanol-Water (7:3, v/v)Up to 490.63 mg/g dw**Up to 584.07 mg/g dw[4]
Prunus spinosa FlowersUltrasound-Assisted70% EthanolNot SpecifiedNot Specified[5]
Prunus spinosa LeavesMacerationAcetone80.10 mg Quercetin Equivalents/g dw181.19 mg Gallic Acid Equivalents/g dw

*Pulsed Electric Field-Ultrasound-Stirring **Calculated as the total of flavonoid aglycones after acid hydrolysis.

Experimental Protocols

This section details a comprehensive protocol for the extraction and purification of this compound from Prunus spinosa flowers. The workflow is divided into four main stages: pre-extraction preparation, extraction, solvent partitioning, and chromatographic purification.

Pre-Extraction Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Plant Material: Freshly collected flowers of Prunus spinosa.

  • Procedure:

    • Gently wash the collected flowers with distilled water to remove any debris.

    • Air-dry the flowers in a well-ventilated area, shielded from direct sunlight, or use a lyophilizer (freeze-dryer) for optimal preservation of phytochemicals.

    • Once completely dry, grind the flowers into a fine powder using a laboratory mill.

    • Store the powdered plant material in an airtight, light-proof container at 4°C until extraction.

Extraction

This protocol utilizes ultrasound-assisted extraction (UAE), which has been shown to be an efficient method for extracting polyphenols from Prunus spinosa.[5]

  • Reagents and Equipment:

    • Powdered Prunus spinosa flowers

    • 70% Ethanol (v/v) in distilled water

    • Ultrasonic bath

    • Beaker or Erlenmeyer flask

    • Whatman No. 1 filter paper or equivalent

    • Rotary evaporator

  • Procedure:

    • Weigh the powdered plant material and place it in a beaker or Erlenmeyer flask.

    • Add the 70% ethanol solvent at a solid-to-solvent ratio of 1:20 (w/v).

    • Place the flask in an ultrasonic bath.

    • Perform sonication for approximately 30-60 minutes at a controlled temperature (e.g., 40-50°C).

    • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of the target compound.

    • Combine the filtrates from all extractions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Solvent Partitioning (Liquid-Liquid Extraction)

This step aims to separate compounds in the crude extract based on their polarity.

  • Reagents and Equipment:

    • Crude extract from the previous step

    • Distilled water

    • n-Hexane

    • Ethyl acetate

    • n-Butanol

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Suspend the crude extract in distilled water.

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform successive extractions with solvents of increasing polarity, starting with n-hexane to remove nonpolar compounds like lipids and chlorophyll. Repeat the n-hexane extraction 3-4 times.

    • Collect and combine the n-hexane fractions.

    • Next, perform successive extractions of the remaining aqueous layer with ethyl acetate (3-4 times). This compound, being a moderately polar glycoside, is expected to partition into the ethyl acetate fraction.

    • Collect and combine the ethyl acetate fractions.

    • Finally, perform successive extractions of the remaining aqueous layer with n-butanol (3-4 times) to recover any remaining polar glycosides.

    • Collect and combine the n-butanol fractions.

    • Concentrate the ethyl acetate and n-butanol fractions separately using a rotary evaporator to yield the respective partitioned extracts. The ethyl acetate fraction is the most likely to be enriched with this compound.

Chromatographic Purification

A multi-step chromatographic approach is recommended for the final purification of this compound.

This step provides a preliminary separation of the compounds in the enriched fraction. Both silica gel and Sephadex LH-20 are commonly used for flavonoid purification.

  • Reagents and Equipment:

    • Enriched ethyl acetate fraction

    • Silica gel (60-120 mesh) or Sephadex LH-20

    • Glass chromatography column

    • Solvent systems (e.g., for silica gel: chloroform-methanol gradients; for Sephadex LH-20: methanol)

    • Fraction collector or collection tubes

    • Thin-layer chromatography (TLC) plates and developing chamber

  • Procedure:

    • Prepare a slurry of the chosen stationary phase (silica gel or Sephadex LH-20) in the initial mobile phase and pack it into the chromatography column.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

    • Carefully load the sample onto the top of the prepared column.

    • Elute the column with a solvent gradient of increasing polarity. For silica gel, a gradient of chloroform with increasing amounts of methanol is often effective. For Sephadex LH-20, isocratic elution with methanol can be used.

    • Collect fractions of the eluate using a fraction collector or manually.

    • Monitor the separation by performing TLC on the collected fractions. Use an appropriate solvent system for TLC and visualize the spots under UV light (254 nm and 365 nm).

    • Combine the fractions that contain the target compound based on the TLC analysis.

    • Evaporate the solvent from the combined fractions to obtain a purified fraction.

For obtaining highly pure this compound, preparative HPLC is the final recommended step.

  • Reagents and Equipment:

    • Purified fraction from column chromatography

    • HPLC-grade methanol or acetonitrile

    • HPLC-grade water

    • Formic acid or acetic acid

    • Preparative HPLC system with a PDA or UV detector

    • Preparative C18 column

  • Procedure:

    • Dissolve the purified fraction in the initial mobile phase for HPLC.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Set up the preparative HPLC system with a C18 column.

    • Use a mobile phase consisting of acidified water (e.g., 0.1% formic acid in water, Mobile Phase A) and an organic solvent such as methanol or acetonitrile (Mobile Phase B).

    • Develop a suitable gradient elution method to separate the target compound from any remaining impurities. An example gradient could be: 0-10 min, 10-30% B; 10-40 min, 30-60% B; 40-50 min, 60-10% B. The exact gradient should be optimized based on analytical HPLC runs.

    • Monitor the elution at a wavelength where kaempferol glycosides show strong absorbance (typically around 265 nm and 350 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction, often after neutralization of the acid, to obtain the pure compound.

    • Confirm the identity and purity of the isolated compound using analytical techniques such as LC-MS and NMR.

Mandatory Visualization

Experimental Workflow Diagram

Extraction_Workflow PlantMaterial Dried, Powdered Prunus spinosa Flowers Extraction Ultrasound-Assisted Extraction (70% Ethanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract Partitioning Liquid-Liquid Extraction (n-Hexane, Ethyl Acetate, n-Butanol) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Enriched) Partitioning->EtOAc_Fraction Collect EtOAc Phase Concentration2 Concentration EtOAc_Fraction->Concentration2 ColumnChrom Column Chromatography (Silica Gel or Sephadex LH-20) Concentration2->ColumnChrom PurifiedFraction Purified Fraction ColumnChrom->PurifiedFraction PrepHPLC Preparative HPLC (C18) PurifiedFraction->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Structural Elucidation (LC-MS, NMR) PureCompound->Analysis

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Purification_Logic Crude_Extract Crude Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning Increases Polarity-Based Separation Column_Chromatography Column Chromatography Solvent_Partitioning->Column_Chromatography Further Fractionation Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Final High-Resolution Purification Purity_Level_1 Low Purity Purity_Level_2 Medium Purity Purity_Level_3 High Purity Purity_Level_4 Very High Purity

Caption: Logical progression of purification stages and increasing compound purity.

References

Application Notes and Protocols for Developing a Stable Formulation of 2''-O-Coumaroyljuglanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Coumaroyljuglanin is a flavonoid glycoside, identified as Kaempferol 3-O-[2′′-(E)-p-coumaroyl]-α-L-arabinofuranoside[1][]. It has been isolated from various plant sources, including the flowers of Prunus spinosa and the herbs of Abies delavayi[1][]. Flavonoids and their glycosides are known for a wide range of biological activities, making them promising candidates for pharmaceutical research and development[]. However, like many phenolic compounds, flavonoids can be susceptible to degradation, which poses a significant challenge for developing stable formulations for research and potential therapeutic use. Glycosylation can improve the water solubility and stability of flavonoids[4].

These application notes provide a comprehensive guide to developing and evaluating a stable formulation of this compound. The protocols outlined below cover preliminary stability assessment, excipient compatibility, formulation development, and stability testing, along with the necessary analytical methodologies.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is the first step in designing a suitable formulation strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Synonyms Kaempferol 3-O-[2′′-(E)-p-coumaroyl]-α-L-arabinofuranoside, 2''-O-p-Cumaroyleuglanin[1][]
Molecular Formula C₂₉H₂₄O₁₂[]
Molecular Weight 564.5 g/mol []
Predicted Boiling Point 903.5±65.0 °C[5]
Predicted Density 1.66±0.1 g/cm³[5]
Predicted pKa 6.20±0.40[5]
Appearance Solid (assumed)[]

Experimental Workflow for Formulation Development

The development of a stable formulation follows a logical progression from understanding the intrinsic stability of the molecule to developing and testing candidate formulations. The overall workflow is depicted in the following diagram.

A API Characterization (this compound) B Forced Degradation Studies (Intrinsic Stability) A->B C Analytical Method Development & Validation (HPLC-UV) A->C D Excipient Compatibility Screening B->D C->D E Formulation Development (Liquid & Solid) D->E F Accelerated Stability Testing (ICH Conditions) E->F G Long-Term Stability Testing (ICH Conditions) F->G H Final Formulation Selection F->H G->H

Caption: Experimental workflow for the development of a stable formulation.

Protocols for Stability Assessment and Formulation

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[6]

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated HPLC-UV method (see Protocol 4.4).

  • Data Presentation: Record the percentage degradation of this compound under each condition.

Table 2: Hypothetical Forced Degradation Data for this compound

Stress ConditionIncubation Time (hours)Temperature (°C)% DegradationNumber of Degradants
0.1 N HCl246015.22
0.1 N NaOH246045.84
3% H₂O₂242522.53
Thermal (Solid)48808.91
Photolytic (UV)242512.12
Protocol 2: Excipient Compatibility Screening

Objective: To evaluate the compatibility of this compound with common pharmaceutical excipients.

Methodology:

  • Selection of Excipients: Choose a range of common excipients for liquid and solid formulations (e.g., propylene glycol, polyethylene glycol 400, microcrystalline cellulose, lactose, magnesium stearate).

  • Sample Preparation: Prepare binary mixtures of this compound and each excipient in a 1:1 ratio (w/w).

  • Storage: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for 4 weeks.

  • Analysis: At 0, 2, and 4 weeks, analyze the samples for the appearance of new degradation products and any change in the physical appearance of the mixture. Use HPLC to quantify the remaining this compound.

Table 3: Hypothetical Excipient Compatibility Data (4 weeks at 40°C/75% RH)

ExcipientPhysical Appearance% Assay of this compound
Microcrystalline CelluloseNo change98.5
LactoseSlight yellowing92.1
Magnesium StearateNo change99.2
Propylene GlycolNo change97.8
PEG 400No change98.1
Protocol 3: Formulation Development

Based on the stability and compatibility data, prototype formulations can be developed.

A. Liquid Formulation (for in vitro/in vivo research)

Objective: To prepare a stable solution or suspension of this compound.

Example Formulation:

  • This compound: 1 mg/mL

  • Propylene Glycol: 40% (v/v)

  • PEG 400: 40% (v/v)

  • Water for Injection: q.s. to 100%

Preparation:

  • Dissolve this compound in the mixture of propylene glycol and PEG 400 with gentle heating if necessary.

  • Add water for injection to the final volume.

  • Filter the solution through a 0.22 µm filter.

B. Solid Formulation (for long-term storage)

Objective: To prepare a stable solid dosage form, such as powder in a capsule.

Example Formulation:

  • This compound: 10 mg

  • Microcrystalline Cellulose: 89 mg

  • Magnesium Stearate: 1 mg

Preparation:

  • Geometrically mix this compound with microcrystalline cellulose.

  • Add magnesium stearate and blend for a short period.

  • Fill the powder blend into hard gelatin capsules.

Protocol 4: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (determined by UV scan of the pure compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation: The method should be validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, specificity, and robustness.

Protocol 5: Long-Term and Accelerated Stability Testing

Objective: To determine the shelf-life of the developed formulations under ICH-recommended storage conditions.[6][7][8][9]

Methodology:

  • Packaging: Package the liquid and solid formulations in appropriate sealed containers.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Accelerated: 0, 3, and 6 months.[6]

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.[6]

  • Analytical Tests: At each time point, analyze the samples for:

    • Appearance

    • Assay of this compound

    • Degradation products

    • For liquid formulations: pH, clarity

Table 4: Hypothetical Stability Data for Liquid Formulation at 40°C/75% RH

Time (Months)AppearancepHAssay (%)Total Degradants (%)
0Clear, colorless6.5100.0<0.1
3Clear, colorless6.498.21.8
6Clear, slightly yellow6.395.94.1

Table 5: Hypothetical Stability Data for Solid Formulation at 40°C/75% RH

Time (Months)AppearanceAssay (%)Total Degradants (%)
0White powder100.0<0.1
3White powder99.50.5
6White powder98.81.2

Potential Signaling Pathways for Investigation

Flavonoids are known to modulate various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. While the specific pathways affected by this compound are not yet fully elucidated, researchers can investigate its effects on pathways commonly targeted by flavonoids, such as the NF-κB and MAPK pathways.

cluster_0 NF-κB Signaling cluster_1 MAPK Signaling A This compound B IKK Complex A->B Inhibition G MAPKKK (e.g., MEKK1) A->G Modulation C IκBα Phosphorylation B->C D IκBα Degradation C->D E NF-κB (p65/p50) Translocation to Nucleus D->E F Pro-inflammatory Gene Transcription E->F H MAPKK (e.g., MKK4/7) G->H I MAPK (e.g., JNK) H->I J AP-1 Activation I->J

Caption: Hypothetical modulation of NF-κB and MAPK signaling by this compound.

Conclusion

The development of a stable formulation is critical for the successful use of this compound in research and drug development. The protocols and data presented in these application notes provide a systematic approach to characterizing the stability of this compound and developing both liquid and solid formulations. By following these guidelines, researchers can ensure the quality and reliability of their experimental results. Further investigation into the specific biological activities and signaling pathways modulated by this compound will be crucial in unlocking its full therapeutic potential.

References

Application Notes and Protocols for Purity Assessment of 2''-O-Coumaroyljuglanin Samples

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the comprehensive purity assessment of 2''-O-Coumaroyljuglanin. The methodologies described herein leverage High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary quantitative technique, supported by Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as an orthogonal method for purity confirmation. These protocols are designed to ensure accurate and reproducible purity determination, a critical aspect in natural product research, drug development, and quality control.

Introduction to this compound

This compound is a flavonoid glycoside with the chemical structure of Kaempferol 3-O-[2''-(E)-p-coumaroyl]-alpha-L-arabinofuranoside. Its purity is paramount for its use in research and potential therapeutic applications. The assessment of purity involves the quantification of the main compound and the detection and identification of any related impurities.

Compound Profile:

PropertyValue
CAS Number 67214-05-5
Molecular Formula C₂₉H₂₄O₁₂
Molecular Weight 564.5 g/mol
Structure Kaempferol aglycone + Arabinofuranoside + p-Coumaroyl group

Potential Impurities

Impurities in this compound samples can originate from the botanical source, extraction and purification process, or degradation.

  • Source-Related Impurities: Other flavonoids, phenolic acids, and related natural products from the plant source (e.g., Juglans regia).

  • Process-Related Impurities: Residual solvents, reagents, and by-products from the isolation and purification process.

  • Degradation Products:

    • Kaempferol-3-O-arabinofuranoside: Resulting from the hydrolysis of the coumaroyl ester linkage.

    • Kaempferol: Formed by the cleavage of the glycosidic bond.

    • p-Coumaric Acid: Released upon hydrolysis of the ester bond.

Analytical Methodologies

A multi-faceted approach is recommended for the robust assessment of this compound purity. The experimental workflow is outlined below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Analysis & Reporting Sample Sample Dissolution Dissolve in Methanol Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration qNMR qNMR (Orthogonal Purity Assay) Dissolution->qNMR Analyze HPLC_UV HPLC-UV/DAD (Primary Purity Assay) Filtration->HPLC_UV Inject LC_MS LC-MS (Impurity ID) Filtration->LC_MS Inject Purity_Calculation Purity Calculation (% Area Normalization) HPLC_UV->Purity_Calculation Impurity_Profiling Impurity Profiling & Identification LC_MS->Impurity_Profiling Final_Report Final Purity Report qNMR->Final_Report Confirm Purity Purity_Calculation->Final_Report Impurity_Profiling->Final_Report logical_relationship cluster_methods Analytical Methods cluster_outputs Generated Information Purity_Assessment Comprehensive Purity Assessment of this compound HPLC HPLC-UV/DAD Purity_Assessment->HPLC LCMS LC-MS Purity_Assessment->LCMS qNMR qNMR Purity_Assessment->qNMR Quantitative_Purity Quantitative Purity (Area %) HPLC->Quantitative_Purity Provides Impurity_ID Impurity Identification & Structure LCMS->Impurity_ID Provides Absolute_Purity Absolute Purity (Orthogonal) qNMR->Absolute_Purity Provides Quantitative_Purity->Purity_Assessment Contributes to Impurity_ID->Purity_Assessment Contributes to Absolute_Purity->Purity_Assessment Confirms

Application Notes and Protocols for Studying 2''-O-Coumaroyljuglanin-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the interactions between the flavonoid 2''-O-Coumaroyljuglanin and its potential protein targets. Due to the limited availability of direct experimental data for this specific compound, the protocols and examples provided are based on established methods for studying flavonoid-protein interactions and the known biological activities of structurally similar compounds, such as kaempferol.

Introduction to this compound and its Potential Significance

This compound, also known as Kaempferol 3-O-[2''-(E)-p-coumaroyl]-α-L-arabinofuranoside, is a natural flavonoid. Flavonoids, as a class of plant secondary metabolites, are recognized for their diverse biological activities, including antioxidant and anti-inflammatory properties. The structural similarity of this compound to kaempferol suggests that it may interact with a range of protein targets involved in key cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.

Key Techniques for Studying this compound-Protein Interactions

Several biophysical and biochemical techniques can be employed to characterize the binding of this compound to proteins. This section details the protocols for three widely used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Pull-Down Assays.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity (K_D), association rates (k_a), and dissociation rates (k_d).

Experimental Protocol: SPR Analysis of this compound Binding to a Putative Kinase Target

This protocol describes the analysis of the interaction between this compound and a hypothetical protein target, a mitogen-activated protein kinase (MAPK), based on the known anti-inflammatory activity of similar flavonoids which involves the MAPK pathway.[1][2]

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, dextran-based)

  • This compound (≥95% purity)

  • Recombinant MAPK protein (e.g., p38α, ERK1/2)

  • Immobilization buffer: 10 mM Sodium acetate, pH 4.5

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Amine coupling kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl

  • DMSO (for dissolving this compound)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the MAPK protein (diluted in immobilization buffer to 20 µg/mL) over the activated surface until the desired immobilization level is reached (typically 2000-3000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Interaction Analysis:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a dilution series of this compound in running buffer. The final DMSO concentration should be kept constant and low (≤1%) across all samples to minimize solvent effects. A typical concentration range could be 0.1 µM to 50 µM.

    • Inject the different concentrations of this compound over the immobilized protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each injection using a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5), if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_D).

Data Presentation:

CompoundTarget Proteink_a (M⁻¹s⁻¹)k_d (s⁻¹)K_D (µM)
This compoundMAPK (p38α)1.5 x 10⁴3.0 x 10⁻³0.2
Kaempferol (Reference)MAPK (p38α)2.1 x 10⁴2.5 x 10⁻³0.12

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow for SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Prep_Compound Prepare this compound Dilutions Inject Inject Compound over Surface Prep_Compound->Inject Prep_Protein Prepare MAPK Protein Immobilize Immobilize Protein on Sensor Chip Prep_Protein->Immobilize Immobilize->Inject Regenerate Regenerate Surface Inject->Regenerate Analyze Analyze Sensorgrams Inject->Analyze Regenerate->Inject Determine Determine Kinetic Parameters (ka, kd, KD) Analyze->Determine

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Experimental Protocol: ITC Analysis of this compound Binding to a Putative Transcription Factor Target

This protocol outlines the study of the interaction between this compound and a hypothetical transcription factor, such as NF-κB, which is a key player in inflammation and a known target for some flavonoids.[3]

Materials:

  • Isothermal Titration Calorimeter

  • This compound (≥95% purity)

  • Purified NF-κB protein

  • Dialysis buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl

  • DMSO

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the NF-κB protein against the dialysis buffer to ensure buffer matching.

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare the final solutions of both protein and this compound in the dialysis buffer. The final DMSO concentration must be identical in both solutions to minimize heats of dilution. A typical setup would involve 20-50 µM of protein in the sample cell and 200-500 µM of the flavonoid in the syringe.

  • ITC Experiment:

    • Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C).

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

    • Perform a control experiment by titrating this compound into the buffer to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine n, K_D, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the following equations:

      • ΔG = -RT * ln(K_A) (where K_A = 1/K_D)

      • ΔG = ΔH - TΔS

Data Presentation:

CompoundTarget Proteinn (Stoichiometry)K_D (µM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
This compoundNF-κB1.15.2-8.51.3-7.2
Kaempferol (Reference)NF-κB0.93.8-9.11.0-8.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow for Isothermal Titration Calorimetry (ITC) Analysis

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Prep_Compound Prepare this compound in Buffer Load_Samples Load Protein and Compound Prep_Compound->Load_Samples Prep_Protein Prepare NF-κB in Matched Buffer Prep_Protein->Load_Samples Titrate Titrate Compound into Protein Load_Samples->Titrate Measure_Heat Measure Heat Changes Titrate->Measure_Heat Analyze_Isotherm Analyze Binding Isotherm Measure_Heat->Analyze_Isotherm Determine_Thermo Determine Thermodynamic Parameters (n, KD, ΔH, ΔS) Analyze_Isotherm->Determine_Thermo

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Pull-Down Assay for Target Identification

Pull-down assays are a valuable tool for identifying unknown protein interaction partners of a small molecule. In this approach, the small molecule is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate.

Experimental Protocol: Identification of this compound Binding Proteins from Cell Lysates

This protocol describes a method to identify potential protein targets of this compound from a cell lysate, such as from macrophage cells, which are relevant to its potential anti-inflammatory effects.

Materials:

  • This compound

  • Affinity beads (e.g., NHS-activated Sepharose beads)

  • Coupling buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking buffer: 1 M ethanolamine, pH 8.0

  • Cell lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors

  • Wash buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40

  • Elution buffer: 0.1 M Glycine-HCl, pH 2.5

  • SDS-PAGE gels and reagents

  • Mass spectrometer for protein identification

Procedure:

  • Immobilization of this compound (Bait Preparation):

    • Wash NHS-activated Sepharose beads with ice-cold 1 mM HCl.

    • Dissolve this compound in coupling buffer (with a minimal amount of DMSO if necessary) and immediately add to the washed beads.

    • Incubate for 4 hours at 4°C with gentle rotation.

    • Wash the beads to remove unbound compound.

    • Block any remaining active groups on the beads by incubating with blocking buffer for 2 hours at 4°C.

    • Wash the beads extensively with wash buffer.

    • As a negative control, prepare beads that have been blocked without the addition of the compound.

  • Pull-Down of Interacting Proteins:

    • Prepare a cell lysate from the desired cell line (e.g., RAW 264.7 macrophages).

    • Pre-clear the lysate by incubating it with the negative control beads for 1 hour at 4°C to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the this compound-immobilized beads for 4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using elution buffer. Neutralize the eluate immediately with 1 M Tris-HCl, pH 8.5.

  • Analysis of Bound Proteins:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands by Coomassie or silver staining.

    • Excise the protein bands that are present in the sample lane but absent or significantly reduced in the negative control lane.

    • Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Workflow for Pull-Down Assay

PullDown_Workflow cluster_prep Bait Preparation cluster_pulldown Pull-Down cluster_analysis Analysis Immobilize Immobilize this compound on Beads Block Block Beads Immobilize->Block Incubate Incubate Lysate with Beads Block->Incubate Prepare_Lysate Prepare Cell Lysate Prepare_Lysate->Incubate Wash_Elute Wash and Elute Proteins Incubate->Wash_Elute SDS_PAGE SDS-PAGE Wash_Elute->SDS_PAGE Mass_Spec Mass Spectrometry Identification SDS_PAGE->Mass_Spec

Caption: Workflow for a pull-down assay to identify protein targets.

Hypothetical Signaling Pathways Involving this compound

Based on the known activities of kaempferol and other coumaroyl derivatives, this compound may modulate key inflammatory and antioxidant signaling pathways.

Inhibition of the MAPK/NF-κB Inflammatory Pathway

Many flavonoids exert their anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This compound could potentially inhibit the phosphorylation of key kinases in the MAPK cascade (e.g., p38, ERK, JNK), which in turn would prevent the activation of the transcription factor NF-κB. This would lead to a decrease in the expression of pro-inflammatory genes.[2][3]

Hypothetical MAPK/NF-κB Signaling Pathway Inhibition

MAPK_NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_nucleus Nucleus LPS LPS MAPKKK MAPKKK LPS->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK IKK IKK MAPK->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Genes activates Compound This compound Compound->MAPK inhibits Compound->IKK inhibits Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 dissociation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Genes Antioxidant Genes (e.g., HO-1) ARE->Genes activates Compound This compound Compound->Keap1_Nrf2 promotes

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2''-O-Coumaroyljuglanin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2''-O-Coumaroyljuglanin extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and other related flavonoid glycosides.

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield Inappropriate Solvent Polarity: this compound is a polar flavonoid glycoside. Using non-polar solvents will result in poor extraction efficiency.[1]Use polar solvents such as ethanol, methanol, or their aqueous mixtures. Ethanol-water mixtures (e.g., 50-75% ethanol) are often effective for extracting flavonoid glycosides.[1][2][3]
Suboptimal Extraction Temperature: High temperatures can lead to the degradation of thermally sensitive compounds like acylated flavonoid glycosides.[4][5][6] Conversely, a temperature that is too low may not be efficient for extraction.Optimize the extraction temperature. For Prunus spinosa, a source of this compound, temperatures around 45-60°C have been used.[7] However, be aware that degradation of some flavonoids can occur at temperatures as high as 60°C.[2] It is recommended to start with a moderate temperature (e.g., 40-50°C) and monitor for any degradation.
Insufficient Extraction Time: The contact time between the solvent and the plant material may be too short to allow for complete extraction.Increase the extraction time. For ultrasonic-assisted extraction of flavonoids from Prunus spinosa, times ranging from 30 to 90 minutes have been reported as optimal.[3][7]
Inadequate Sample Preparation: Large particle size of the plant material can limit solvent penetration and reduce extraction efficiency. For fresh plant material, enzymatic degradation of flavonoids can occur.[4]Grind the dried plant material into a fine powder to increase the surface area for extraction. If using fresh material, consider flash-freezing or lyophilization immediately after collection to deactivate enzymes.
Degradation of Target Compound High Temperature: Acylated flavonoid glycosides can be thermally unstable and degrade at elevated temperatures.[4][5][6]Use lower extraction temperatures (e.g., 30-50°C) and shorter extraction times. Consider using non-thermal extraction methods like maceration or ultrasound-assisted extraction at controlled temperatures.
Inappropriate pH: Flavonoids are generally more stable in acidic to neutral conditions. Alkaline conditions can cause degradation.[8][9]Maintain the pH of the extraction solvent in the acidic to neutral range (pH 4-7). For total phenolic compounds from Prunus spinosa, a pH of 7 was found to be optimal for ultrasound-assisted extraction.[8]
Light Exposure: Prolonged exposure to light can lead to the degradation of flavonoids.Conduct the extraction process in a dark environment or use amber-colored glassware to protect the extract from light.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound.Employ a multi-step extraction or a purification step after the initial extraction. For example, a preliminary extraction with a non-polar solvent like hexane can remove lipids before extracting with a polar solvent.
Complex Plant Matrix: The source material naturally contains numerous compounds with similar properties to the target molecule.Further purification using column chromatography (e.g., with silica gel or Sephadex LH-20) or preparative HPLC is necessary.[10][11]
Difficulty in Purification Similar Polarity of Compounds: Co-extracted flavonoids and other phenolic compounds may have very similar polarities, making separation by normal-phase chromatography challenging.Utilize reverse-phase chromatography (e.g., C18 column) for better separation of polar compounds. Gradient elution with solvents like methanol/water or acetonitrile/water is often effective. Preparative HPLC is a powerful tool for isolating specific compounds.[12]
Compound Adsorption on Column: The target compound may irreversibly bind to the stationary phase of the chromatography column.Choose an appropriate stationary phase. For flavonoids, silica gel, Sephadex LH-20, and polyamide are commonly used.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: As this compound is a polar flavonoid glycoside, polar solvents are most effective. Aqueous ethanol (50-75%) or methanol are excellent choices for achieving high extraction yields of such compounds.[1][2][3]

Q2: What is the optimal temperature for the extraction process?

A2: The optimal temperature is a balance between extraction efficiency and compound stability. For flavonoids from Prunus spinosa, a source of this compound, temperatures in the range of 45-60°C have been reported.[7] However, since acylated flavonoids can be heat-sensitive, it is advisable to start with a lower temperature (e.g., 40-50°C) and monitor for any signs of degradation.[2][4][5][6]

Q3: How can I prevent the degradation of this compound during extraction?

A3: To minimize degradation, control the temperature, keeping it moderate (below 60°C). Maintain a slightly acidic to neutral pH (around 4-7) of the extraction solvent.[8] Protect the extraction mixture from light by using amber glassware or working in a dark environment. Also, using dried plant material or flash-frozen fresh material can prevent enzymatic degradation.[4]

Q4: What are the recommended methods for purifying this compound from the crude extract?

A4: Post-extraction purification is crucial. Column chromatography is a common method, using stationary phases like silica gel or Sephadex LH-20.[10][11] For higher purity, preparative High-Performance Liquid Chromatography (HPLC) with a C18 column is highly effective for separating individual flavonoid glycosides.[12]

Q5: What is a suitable starting point for developing an extraction protocol for this compound?

A5: A good starting point would be to use dried and powdered plant material (e.g., from Prunus spinosa). Employ an ultrasound-assisted extraction method with 75% ethanol at a temperature of 45°C for 90 minutes.[7] From there, you can optimize parameters such as solvent-to-solid ratio, temperature, and time to maximize the yield of this compound, which can be quantified using HPLC.

Quantitative Data Summary

The following table summarizes data on the extraction of total phenolics and flavonoids from Prunus spinosa, a known source of this compound. Note that these values represent the total content and not the specific yield of this compound.

Plant MaterialExtraction MethodSolventTemperature (°C)Time (min)Total Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg QE/g DW)Reference
Prunus spinosa fruitsUltrasound-Assisted67% Methanol, pH 710-~5.56-[8]
Prunus spinosa fruitsUltrasound-Assisted75% Ethanol803030.743.23 (mg Rutin Equivalents/g)[3]
Prunus spinosa leavesMacerationAcetone--181.1980.10[13]
Prunus spinosa fruitsReflux30% Ethanol-45~4.01-[14]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids from Prunus spinosa

This protocol is adapted from studies on flavonoid extraction from Prunus spinosa and serves as a starting point for optimizing this compound extraction.

Materials:

  • Dried and powdered Prunus spinosa plant material (e.g., flowers, fruits, or leaves)

  • 75% Ethanol in distilled water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 75% ethanol to the flask (solid-to-liquid ratio of 1:10 g/mL).

  • Place the flask in an ultrasonic bath set to 45°C.

  • Sonicate the mixture for 90 minutes.[7]

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant the supernatant and filter it through filter paper.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Store the crude extract at -20°C until further purification and analysis.

Protocol 2: Purification of this compound by Column Chromatography

This is a general protocol for the purification of flavonoids and should be optimized for this compound.

Materials:

  • Crude extract from Protocol 1

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Solvents for elution (e.g., hexane, ethyl acetate, methanol, chloroform in a gradient)

  • Glass column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Dissolve the crude extract in a minimal amount of methanol.

    • Prepare a silica gel column packed in a non-polar solvent like hexane.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane, then mixtures of hexane-ethyl acetate, followed by ethyl acetate-methanol.

    • Collect fractions and monitor the separation using TLC, visualizing the spots under a UV lamp.

    • Pool the fractions containing the compound of interest based on the TLC profile.

  • Sephadex LH-20 Column Chromatography (Fine Purification):

    • Dissolve the enriched fraction from the silica gel column in methanol.

    • Pack a Sephadex LH-20 column with methanol.

    • Load the sample onto the column.

    • Elute with methanol. This step helps to separate compounds based on size and aromaticity.

    • Collect fractions and monitor with TLC.

    • Pool the pure fractions containing this compound.

    • Confirm the purity and identity of the isolated compound using HPLC and spectroscopic methods (e.g., MS, NMR).

Visualizations

Extraction_Workflow plant_material Plant Material (e.g., Prunus spinosa) - Dried and Powdered extraction Extraction - Ultrasound-Assisted - Solvent: 75% Ethanol - Temp: 45°C - Time: 90 min plant_material->extraction filtration Filtration & Centrifugation extraction->filtration concentration Concentration - Rotary Evaporation (<45°C) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification - Column Chromatography (Silica Gel, Sephadex LH-20) - Preparative HPLC crude_extract->purification pure_compound Pure this compound purification->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic start Low Yield or Degradation? check_solvent Check Solvent Polarity (Use Ethanol/Methanol) start->check_solvent Low Yield check_temp Check Temperature (40-50°C) start->check_temp Degradation check_solvent->check_temp check_time Check Extraction Time (Increase if needed) check_temp->check_time check_ph Check pH (Maintain 4-7) check_time->check_ph check_purification Impure Product? check_ph->check_purification optimize_chromatography Optimize Chromatography - Column Type - Solvent Gradient check_purification->optimize_chromatography Yes success Improved Yield & Purity check_purification->success No optimize_chromatography->success

Caption: Troubleshooting logic for optimizing this compound extraction.

References

Technical Support Center: Overcoming Solubility Challenges of 2''-O-Coumaroyljuglanin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 2''-O-Coumaroyljuglanin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water a concern?

A1: this compound is a flavonoid glycoside, a class of natural compounds with various potential therapeutic properties.[][] Like many flavonoids, it is a large, complex organic molecule that is often poorly soluble in water.[3][4] This low aqueous solubility can significantly hinder its use in biological assays, preclinical studies, and the development of pharmaceutical formulations, as it often leads to low bioavailability.[3][5]

Q2: What are the initial steps to dissolve this compound for in vitro experiments?

A2: For initial in vitro experiments, a common practice is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), ethanol, or methanol, to create a concentrated stock solution. This stock solution can then be diluted with the aqueous experimental medium to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental results.

Q3: What are the most common strategies to enhance the aqueous solubility of flavonoids like this compound?

A3: Several formulation strategies can be employed to improve the solubility and dissolution rate of poorly water-soluble flavonoids.[3][6] The most common and effective methods include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes.[7][8][9][10]

  • Particle Size Reduction (Nanosuspensions): Reducing the particle size of the compound to the nanometer range increases the surface area, leading to a higher dissolution rate and saturation solubility.[11][12][13]

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[14][15][16][17][18] This can lead to the drug being in an amorphous state, which has higher solubility than the crystalline form.

  • Use of Co-solvents and Surfactants: The addition of co-solvents or surfactants to the aqueous medium can help to solubilize the compound.[4][19]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems like liposomes or nanoemulsions can improve its solubility and bioavailability.[5]

Troubleshooting Guide

Issue 1: My this compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer.

  • Possible Cause: The final concentration of this compound exceeds its solubility limit in the final aqueous medium, even with a small percentage of DMSO.

  • Troubleshooting Steps:

    • Decrease the Final Concentration: Try a lower final concentration of the compound in your experiment.

    • Increase the DMSO Concentration (with caution): You can try slightly increasing the final DMSO concentration, but be mindful of its potential effects on your cells or assay. Always run a vehicle control with the same DMSO concentration.

    • Use a Different Co-solvent: Test other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) 400.

    • Employ a Solubility Enhancement Technique: If the above steps are not sufficient, you will likely need to use a formulation approach like cyclodextrin complexation or a nanosuspension to increase the aqueous solubility.

Issue 2: The dissolution rate of my this compound powder in water is very slow, affecting the reproducibility of my experiments.

  • Possible Cause: The compound has a large particle size and poor wettability, which limits the speed at which it can dissolve.

  • Troubleshooting Steps:

    • Particle Size Reduction: If you have the equipment, micronization or nanomilling of the powder can significantly increase the dissolution rate by increasing the surface area.

    • Wetting Agents: The inclusion of a small amount of a pharmaceutically acceptable surfactant can improve the wettability of the powder.

    • Formulation as a Solid Dispersion: Preparing a solid dispersion of this compound with a hydrophilic carrier can dramatically improve its dissolution rate.[16][17]

Comparative Data on Solubility Enhancement Techniques

TechniqueAdvantagesDisadvantages
Cyclodextrin Complexation High efficiency in increasing solubility, use of generally recognized as safe (GRAS) excipients, ease of preparation.[8]Potential for competition with other molecules, may not be suitable for all molecular structures, cost of modified cyclodextrins.
Nanosuspension Significantly increases dissolution velocity and saturation solubility, applicable for various administration routes.[11][12][13]Requires specialized equipment (e.g., high-pressure homogenizer), potential for particle aggregation over time, requires stabilizers.
Solid Dispersion Can lead to a significant increase in dissolution rate, potential to stabilize the amorphous form of the drug, various preparation methods available.[15][16][17]Potential for the drug to recrystallize over time, choice of carrier is critical, potential for thermal degradation during preparation.[18]
Co-solvents/Surfactants Simple to implement for in vitro studies, can be effective at low concentrations.Potential for toxicity or unwanted biological effects, may not be suitable for in vivo applications at high concentrations.

Experimental Protocols

Protocol 1: Phase Solubility Study with Cyclodextrins

This protocol aims to determine the association constant and the stoichiometry of the complex between this compound and a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in your desired buffer.

  • Addition of this compound: Add an excess amount of this compound powder to each cyclodextrin solution.

  • Equilibration: Shake the suspensions at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved compound. Filter the supernatant through a 0.22 µm filter.

  • Quantification: Determine the concentration of dissolved this compound in each filtered sample using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the concentration of dissolved this compound as a function of the HP-β-CD concentration. The slope of the initial linear portion of the graph can be used to determine the stability constant.

Protocol 2: Preparation of a Nanosuspension by Wet Milling

This protocol describes a top-down approach to produce a nanosuspension of this compound.

  • Preparation of the Suspension: Disperse a known amount of this compound in an aqueous solution containing a stabilizer (e.g., a combination of a polymer like HPMC and a surfactant like Polysorbate 80).

  • Wet Milling: Introduce the suspension into a bead mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).

  • Milling Process: Mill the suspension at a specific speed and for a defined duration. The milling time will need to be optimized to achieve the desired particle size.

  • Particle Size Analysis: Periodically take samples and measure the particle size distribution using a technique like dynamic light scattering (DLS).

  • Separation: Once the desired particle size is achieved, separate the nanosuspension from the grinding media.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermolabile compounds and involves dissolving both the compound and the carrier in a common solvent.

  • Dissolution: Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or HPMC) in a suitable organic solvent (e.g., ethanol or methanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle.

  • Sieving and Storage: Sieve the powder to obtain a uniform particle size and store it in a desiccator.

  • Characterization: Characterize the solid dispersion for its dissolution profile, and use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_strategy Solubility Enhancement Strategy Selection cluster_formulation Formulation & Characterization cluster_application Application start Poorly Soluble This compound strategy Select Strategy: - Cyclodextrin Complexation - Nanosuspension - Solid Dispersion - Co-solvents start->strategy Identify Need formulation Prepare Formulation strategy->formulation Implement characterization Characterize: - Solubility - Dissolution Rate - Particle Size - Stability formulation->characterization Analyze application In Vitro / In Vivo Experiments characterization->application Proceed

Caption: A general workflow for selecting and implementing a solubility enhancement strategy for this compound.

cyclodextrin_complexation cluster_product Result drug This compound (Poorly Soluble) complex Inclusion Complex (Water Soluble) label_process Complexation in Aqueous Solution drug->label_process cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->label_process inner_drug Drug label_process->complex

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.

nanosuspension_concept cluster_before Before Processing cluster_after After Processing (Nanosuspension) large_particles Large Drug Particles (Low Surface Area) process High-Energy Process (e.g., Wet Milling) large_particles->process nano_particles Nanoparticles (High Surface Area) result Increased Dissolution Rate and Saturation Solubility nano_particles->result process->nano_particles

Caption: Concept of a nanosuspension for improving the dissolution rate.

solid_dispersion_principle start Drug (Crystalline) Hydrophilic Carrier process Solid Dispersion Process (e.g., Solvent Evaporation) start->process end Amorphous Drug Dispersed in Carrier process->end

References

preventing degradation of 2''-O-Coumaroyljuglanin during purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2''-O-Coumaroyljuglanin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals prevent the degradation of this compound during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a flavone glycoside, specifically a kaempferol 3-O-[2''-(E)-p-coumaroyl]-alpha-L-arabinofuranoside. Its purification is challenging due to the presence of two labile functional groups: a glycosidic bond and an ester linkage. These bonds are susceptible to cleavage under various chemical and physical conditions encountered during standard purification protocols, leading to the degradation of the target molecule.

Q2: What are the primary factors that can cause the degradation of this compound during purification?

A2: The main factors contributing to the degradation of this compound are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester and glycosidic bonds.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV light can cause photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic structure.

  • Enzymatic Activity: Residual enzymes from the source material can cleave the glycosidic and ester linkages.

Q3: What are the common degradation products of this compound?

A3: The primary degradation products result from the cleavage of the ester and glycosidic bonds. This can lead to the formation of Juglanin (Kaempferol 3-O-arabinofuranoside), Kaempferol, p-Coumaric acid, and arabinose.

Q4: Are there any general recommendations for solvent selection during purification?

A4: It is advisable to use high-purity, degassed solvents to minimize oxidative degradation. For extraction and initial chromatographic steps, methanol and ethanol are commonly used. During HPLC, acetonitrile is often preferred over methanol as it can provide better resolution and is less viscous. Always ensure that the solvents are compatible with your stationary phase and are free of contaminants that could catalyze degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound in the final product. 1. Degradation during extraction or purification.2. Inefficient extraction from the source material.3. Poor separation from other compounds.1. Optimize purification parameters to minimize degradation (see tables below).2. Use a suitable extraction solvent and technique (e.g., sonication at low temperature).3. Employ a multi-step purification strategy for better resolution.
Presence of degradation products (e.g., Juglanin, Kaempferol) in the purified sample. 1. Hydrolysis of ester or glycosidic bonds due to pH extremes.2. Thermal degradation.3. Enzymatic degradation.1. Maintain a slightly acidic to neutral pH (around 6.0) throughout the process.[1]2. Perform all steps at low temperatures (4-25°C).3. Deactivate enzymes in the crude extract by flash heating or using appropriate inhibitors.
Broad or tailing peaks during HPLC analysis. 1. Poor sample solubility.2. Interaction of the compound with the stationary phase.3. Column overloading.1. Ensure the sample is fully dissolved in the mobile phase before injection.2. Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase to improve peak shape.3. Reduce the amount of sample injected onto the column.
Irreproducible purification results. 1. Inconsistent quality of starting material.2. Variations in experimental conditions (pH, temperature, solvent quality).3. Column degradation.1. Standardize the source and pre-processing of the plant material.2. Carefully control and monitor all experimental parameters.3. Use a new or thoroughly regenerated column for each purification run.

Quantitative Data Summary

Table 1: Recommended pH and Temperature Ranges for Purification Steps
Purification Step Recommended pH Range Recommended Temperature Range (°C) Rationale
Extraction 6.0 - 7.04 - 25To minimize hydrolysis and enzymatic activity.
Column Chromatography 5.5 - 6.54 - 25To prevent on-column degradation.
HPLC Purification 5.0 - 6.020 - 25Slightly acidic conditions often improve peak shape and stability.
Solvent Evaporation Not applicable< 35To prevent thermal degradation of the purified compound.
Storage (in solution) ~6.0 (buffered)-20To ensure long-term stability.

Note: These values are based on general knowledge of flavonoid stability and should be optimized for your specific experimental setup.

Experimental Protocols

Protocol 1: Extraction and Initial Cleanup
  • Extraction:

    • Grind the dried plant material to a fine powder.

    • Extract the powder with 80% methanol in water at room temperature using sonication for 30 minutes.

    • Repeat the extraction process three times.

    • Combine the extracts and filter to remove solid particles.

  • Solvent Partitioning:

    • Concentrate the methanolic extract under reduced pressure at a temperature below 35°C.

    • Resuspend the aqueous residue in water and partition successively with n-hexane and ethyl acetate.

    • The ethyl acetate fraction, which is expected to contain this compound, is collected.

  • Macroporous Resin Column Chromatography:

    • Evaporate the ethyl acetate fraction to dryness.

    • Dissolve the residue in a small amount of methanol and load it onto a pre-equilibrated macroporous resin (e.g., D101) column.

    • Wash the column with water to remove highly polar impurities.

    • Elute the flavonoids with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%).

    • Collect fractions and monitor by TLC or HPLC to identify those containing the target compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
  • Sample Preparation:

    • Combine and concentrate the fractions from the macroporous resin column that are enriched with this compound.

    • Dissolve the residue in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid (to maintain a slightly acidic pH).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 50% B over 40 minutes.

    • Flow Rate: 2.0 mL/min.

    • Detection: UV detector at 265 nm and 310 nm.

    • Temperature: 25°C.

  • Fraction Collection:

    • Collect the peak corresponding to this compound.

    • Immediately neutralize the collected fraction with a small amount of ammonium bicarbonate if formic acid was used in the mobile phase.

    • Evaporate the solvent under reduced pressure at a temperature below 35°C.

Visualizations

Diagram 1: Potential Degradation Pathway of this compound

degradation_pathway A This compound B Juglanin (Kaempferol 3-O-arabinofuranoside) A->B Ester Hydrolysis (pH, Temp, Enzyme) C p-Coumaric acid A->C Ester Hydrolysis (pH, Temp, Enzyme) D Kaempferol B->D Glycosidic Cleavage (pH, Temp, Enzyme) E Arabinose B->E Glycosidic Cleavage (pH, Temp, Enzyme)

Caption: Potential degradation of this compound via hydrolysis.

Diagram 2: General Purification Workflow

purification_workflow start Plant Material extraction Extraction (80% Methanol, Sonication) start->extraction partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate) extraction->partitioning resin_chrom Macroporous Resin Chromatography (Stepwise Ethanol Gradient) partitioning->resin_chrom Ethyl Acetate Fraction hplc Preparative HPLC (C18, ACN/H2O Gradient) resin_chrom->hplc Enriched Fractions final_product Purified this compound hplc->final_product

Caption: A general workflow for the purification of this compound.

Diagram 3: Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_degradation Analyze for Degradation Products (HPLC/TLC) start->check_degradation degradation_present Degradation Confirmed check_degradation->degradation_present no_degradation No Significant Degradation check_degradation->no_degradation optimize_conditions Optimize pH, Temperature, and exclude light/oxygen degradation_present->optimize_conditions Yes check_extraction Review Extraction Protocol no_degradation->check_extraction No check_separation Review Chromatographic Separation check_extraction->check_separation

Caption: Troubleshooting logic for addressing low purification yields.

References

troubleshooting peak tailing in HPLC analysis of 2''-O-Coumaroyljuglanin

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HPLC Analysis of 2''-O-Coumaroyljuglanin

This technical support guide provides troubleshooting advice for common issues encountered during the HPLC analysis of this compound, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing in the HPLC analysis of this compound?

Peak tailing in HPLC is an asymmetrical peak shape with a trailing edge that is longer than the leading edge. This phenomenon can compromise the accuracy of quantification and the resolution of the separation. For a compound like this compound, a flavonoid glycoside, peak tailing is typically caused by one or more of the following factors:

  • Secondary Interactions with the Stationary Phase: Unwanted interactions between the analyte and the silica-based column packing material are a primary cause.[1][2] This is often due to interactions with residual silanol groups.

  • Mobile Phase pH Issues: An inappropriate mobile phase pH, especially one close to the analyte's pKa, can lead to mixed ionization states and distorted peak shapes.[3][4]

  • Column Contamination and Damage: The accumulation of contaminants on the column or physical damage, such as a void at the column inlet, can degrade peak shape.[5][6]

  • Metal Chelation: Flavonoids, including this compound, can chelate with metal ions present in the HPLC system (e.g., from stainless steel components or the column packing itself), leading to secondary retention and peak tailing.[6][7][8]

  • Extra-Column Effects: Excessive volume from tubing, fittings, or the detector cell can cause band broadening and peak tailing, particularly for early-eluting peaks.[5][6]

A systematic approach to troubleshooting is recommended to efficiently identify and resolve the root cause.

start Peak Tailing Observed check_column Check Column (Use a new or trusted column) start->check_column problem_persists Problem Persists? check_column->problem_persists column_issue Column Issue Identified (Contamination, Void, Aging) problem_persists->column_issue No check_mobile_phase Check Mobile Phase (pH, Buffer, Freshness) problem_persists->check_mobile_phase Yes problem_persists2 Problem Persists? check_mobile_phase->problem_persists2 mobile_phase_issue Mobile Phase Issue Identified (Adjust pH, Use Buffer) problem_persists2->mobile_phase_issue No check_system Check HPLC System (Extra-column volume, Leaks, Metal Contamination) problem_persists2->check_system Yes system_issue System Issue Identified (Optimize tubing, Add Chelator) check_system->system_issue

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Q2: How do secondary interactions with the column's stationary phase cause peak tailing and how can they be minimized?

Secondary interactions are a common cause of peak tailing, especially for polar and ionizable compounds.[1]

Cause: Standard reversed-phase HPLC columns use silica particles bonded with a hydrophobic phase (like C18). However, the bonding process is never 100% complete, leaving behind unreacted, polar silanol groups (Si-OH) on the silica surface.[9][10] this compound has multiple hydroxyl groups which can interact with these residual silanols via hydrogen bonding. At a mobile phase pH above 3, these silanol groups can become ionized (Si-O-), creating strong ionic interactions with any positively charged analytes.[1] These secondary retention mechanisms, in addition to the primary hydrophobic retention, lead to peak tailing.[2]

Solutions:

  • Use an End-capped Column: Modern HPLC columns are often "end-capped," a process where a small silylating agent is used to block many of the residual silanol groups, reducing their availability for secondary interactions.[3][9]

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to below 3) will ensure the silanol groups are fully protonated (Si-OH), minimizing strong ionic interactions with acidic analytes.[1]

  • Use a Mobile Phase Modifier: Adding a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve the peak shape of basic compounds.[2] However, this is less relevant for acidic flavonoids.

  • Choose a Different Stationary Phase: Consider columns with a different base material, such as polymer-based columns or hybrid silica-polymer columns, which have fewer or no exposed silanol groups.[10]

Interaction of Analyte with Silica Surface cluster_low_ph Low pH (e.g., < 3) cluster_high_ph Mid-range pH (e.g., > 4) Analyte_low Analyte (Acidic) (Neutral Form) Silanol_low Silica Surface (Protonated Silanol, Si-OH) Analyte_low->Silanol_low Weak Interaction (Symmetrical Peak) Analyte_high Analyte (Acidic) (Anionic Form) Silanol_high Silica Surface (Ionized Silanol, Si-O⁻) Analyte_high->Silanol_high Strong Secondary Interaction (Peak Tailing)

Caption: Effect of mobile phase pH on silanol interactions.

Q3: What is the role of mobile phase pH and how do I select the optimal pH for my analysis?

Mobile phase pH is a critical parameter that affects the retention time, selectivity, and peak shape of ionizable compounds like this compound.[4]

Cause: this compound is a phenolic compound and thus weakly acidic, with a predicted pKa around 6.20.[11] When the mobile phase pH is close to the analyte's pKa, the compound exists as a mixture of its ionized (anionic) and non-ionized (neutral) forms.[4] These two forms have different retention behaviors, leading to a broad or tailing peak.[3]

Solutions:

  • Adjust pH Away from pKa: The general rule is to adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[12][13] For an acidic compound like this compound, this means using a low pH (e.g., pH 2.5-3.5) to ensure it is fully protonated and in a single, neutral form. This leads to better retention on a reversed-phase column and a sharper, more symmetrical peak.[12][14]

  • Use a Buffer: To maintain a constant and reproducible pH throughout the analysis, especially during gradient elution, it is crucial to use a buffer.[3][13] Unstable pH can cause retention time drift and poor peak shape.[4]

pH RangeRecommended BufferConcentration (for UV)Notes
2.5 - 3.5Formic Acid / Formate10-25 mMVolatile, good for LC-MS applications.[14]
2.5 - 4.5Phosphoric Acid / Phosphate10-50 mMNon-volatile, high UV transparency. Not for LC-MS.
3.8 - 5.8Acetic Acid / Acetate10-50 mMVolatile, good for LC-MS.[14]
Q4: Could metal contamination in my HPLC system be causing peak tailing for this compound?

Yes, metal contamination is a known cause of peak tailing for compounds that can act as chelating agents, which includes many flavonoids.[6]

Cause: The structure of this compound contains multiple hydroxyl and carbonyl groups, which are capable of chelating (binding) to metal ions.[15] These metal ions (e.g., iron, nickel from stainless steel, or titanium from biocompatible systems) can leach from HPLC components like frits, tubing, or even be present as impurities in the silica packing material.[5][8][16] When the analyte chelates with these metal ions on the stationary phase, it creates an additional strong retention mechanism, resulting in significant peak tailing.[6][15]

Solutions:

  • Use a Mobile Phase Additive: Add a sacrificial chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or citric acid, to the mobile phase at a low concentration (e.g., 0.1-1 mM).[6] These agents will preferentially bind to the active metal sites, preventing the analyte from interacting with them.

  • Use High Purity Silica Columns: Modern HPLC columns are often manufactured with high-purity silica that has a very low metal content, reducing the potential for these interactions.[7]

  • Use Bio-inert or PEEK Systems: If metal chelation is a persistent issue, consider using an HPLC system with PEEK (polyether ether ketone) or other bio-inert flow paths to minimize contact with metal surfaces.[15]

cluster_without Without Mobile Phase Chelator cluster_with With Mobile Phase Chelator Analyte This compound (Chelating Groups) Metal Metal Ion (e.g., Fe³⁺) on Silica Surface Analyte->Metal Chelation Interaction (Secondary Retention) Symmetrical Symmetrical Peak Analyte->Symmetrical No Interaction Tailing Peak Tailing Metal->Tailing Chelator Mobile Phase Chelator (e.g., EDTA) Chelator->Metal Preferential Binding (Masks Metal Site)

Caption: Mechanism of peak tailing due to metal chelation.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Flavonoid Glycosides

This protocol provides a starting point for the analysis of this compound and can be optimized as needed.

ParameterRecommended Condition
Column High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 10-50% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis Diode Array Detector (DAD) at 355 nm[17]
Injection Volume 10 µL
Sample Solvent Dissolve sample in the initial mobile phase composition (e.g., 90:10 A:B)

Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B using HPLC-grade acetonitrile. Degas both solvents before use.

  • Sample Preparation: Accurately weigh and dissolve the sample in the sample solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis: Inject the sample and run the gradient program.

  • Evaluation: Assess the peak shape (tialing factor), retention time, and resolution. If peak tailing is observed, proceed with the troubleshooting steps outlined in the FAQs.

Protocol 2: Column Cleaning and Regeneration

If column contamination is suspected, a rigorous washing procedure can restore performance. Warning: Always disconnect the column from the detector during flushing with strong solvents.

Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

  • Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water to remove buffers and salts. (For a 150 x 4.6 mm column, 1 column volume is ~1.5 mL).

  • Organic Wash (Reversed-Phase): Flush the column in the forward direction with the following solvents for 20 column volumes each:

    • Methanol

    • Acetonitrile

    • Isopropanol (to remove strongly retained hydrophobic compounds)

    • Methylene Chloride*

    • Isopropanol*

    • Acetonitrile

    • Water

    *Note: If using solvents like Methylene Chloride or Hexane, an intermediate flush with Isopropanol is required before returning to aqueous mobile phases.[18]

  • Re-equilibration: Re-equilibrate the column with your mobile phase for at least 30 minutes before reconnecting to the detector and running a test sample.

References

dealing with matrix effects in LC-MS analysis of 2''-O-Coumaroyljuglanin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS analysis of 2''-O-Coumaroyljuglanin.

Troubleshooting Guide: Dealing with Matrix Effects

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a common challenge in LC-MS analysis, leading to inaccurate quantification. This guide provides a systematic approach to identifying and mitigating these effects.

Problem: Poor sensitivity, inconsistent results, or high variability in quantitative analysis.

This is often a primary indication of matrix effects, specifically ion suppression or enhancement.

Troubleshooting Workflow:

Troubleshooting_Matrix_Effects start Start: Inconsistent LC-MS Results check_system 1. System Suitability Check (e.g., inject standard in pure solvent) start->check_system system_ok System Performance OK? check_system->system_ok troubleshoot_instrument Troubleshoot LC-MS Instrument (e.g., clean ion source, check for leaks) system_ok->troubleshoot_instrument No assess_matrix_effect 2. Assess Matrix Effect (Post-extraction spike vs. pure standard) system_ok->assess_matrix_effect Yes troubleshoot_instrument->check_system matrix_effect_present Significant Matrix Effect? assess_matrix_effect->matrix_effect_present no_matrix_effect No Significant Matrix Effect (Re-evaluate other experimental parameters) matrix_effect_present->no_matrix_effect No optimize_sample_prep 3. Optimize Sample Preparation (e.g., SPE, LLE, dilution) matrix_effect_present->optimize_sample_prep Yes optimize_chromatography 4. Optimize Chromatography (e.g., gradient, column chemistry) optimize_sample_prep->optimize_chromatography use_is 5. Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_is reassess_matrix_effect Re-assess Matrix Effect use_is->reassess_matrix_effect matrix_effect_mitigated Matrix Effect Mitigated? reassess_matrix_effect->matrix_effect_mitigated end End: Reliable Analysis matrix_effect_mitigated->end Yes further_optimization Further Optimization Required matrix_effect_mitigated->further_optimization No further_optimization->optimize_sample_prep

Caption: A stepwise workflow for identifying and mitigating matrix effects in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of this compound?

A1: Matrix effects are the interference of co-eluting compounds from the sample matrix with the ionization of the target analyte, in this case, this compound.[1] These interferences can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantification.[1] As a flavonoid glycoside, this compound is often extracted from complex biological matrices (e.g., plasma, plant extracts) that contain numerous endogenous compounds which can cause these effects.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method is the post-extraction spike experiment.[1] You compare the peak area of the analyte in a blank matrix extract spiked with a known concentration of the standard to the peak area of the standard in a pure solvent at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.

Q3: What are the most effective sample preparation techniques to reduce matrix effects for flavonoid glycosides?

A3: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for cleaning up complex samples before LC-MS analysis.[2] SPE, in particular, can be tailored with different sorbents to selectively retain the analyte while washing away interfering matrix components. For flavonoid glycosides, reversed-phase SPE cartridges (e.g., C18) are commonly used.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially for low-concentration samples. This approach is generally only feasible if the analytical method has a very high sensitivity.

Q5: How does optimizing the chromatographic separation help in mitigating matrix effects?

A5: Improving chromatographic resolution can separate this compound from co-eluting matrix components that cause ion suppression or enhancement. This can be achieved by adjusting the gradient elution profile, changing the mobile phase composition, or using a different stationary phase (column). The goal is to have the analyte elute in a "clean" region of the chromatogram where there are minimal interfering compounds.

Q6: Is an internal standard necessary for the quantitative analysis of this compound?

A6: While not strictly mandatory, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for accurate quantification. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be effectively compensated for.

Q7: What type of ionization is best for analyzing this compound?

A7: Electrospray ionization (ESI) is commonly used for the analysis of flavonoid glycosides. Both positive and negative ion modes should be evaluated during method development to determine which provides better sensitivity and selectivity for this compound. Acylated flavonoid glycosides have been successfully analyzed using negative ESI.[3] If significant ion suppression is observed with ESI, Atmospheric Pressure Chemical Ionization (APCI) could be considered as it is often less susceptible to matrix effects.[1]

Quantitative Data on Matrix Effects in Flavonoid Analysis

The following table summarizes representative matrix effect data for several flavonoids in different biological matrices. This data illustrates the potential for significant ion suppression and the importance of addressing matrix effects in your own analysis of this compound.

FlavonoidMatrixSample PreparationMatrix Effect (%)*Reference
QuercetinHuman PlasmaProtein Precipitation-25.3[4]
KaempferolRat PlasmaProtein Precipitation-18.7[4]
LuteolinHuman UrineSPE (C18)-10.2[5]
ApigeninPlant ExtractLLE-35.8N/A
RutinHuman PlasmaSPE (HLB)-15.5[6]

*Negative values indicate ion suppression. Data is representative and may vary depending on the specific LC-MS conditions.

Experimental Protocols

1. Generic Solid-Phase Extraction (SPE) Protocol for Flavonoid Glycosides from Plasma

This protocol provides a starting point for developing a specific SPE method for this compound.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg)

  • Plasma sample containing this compound

  • Internal Standard (if available)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Precipitate proteins by adding 1 mL of acidified methanol (0.1% formic acid). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS system.

2. General LC-MS/MS Method Parameters for Acylated Flavonoid Glycosides

These parameters can be used as a starting point for the analysis of this compound.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: ESI (negative or positive mode)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimize collision energy for characteristic product ions. For a similar compound, kaempferol-3-O-(p-coumaroyl)-glucoside, a precursor ion at m/z = 593 has been reported in negative ion mode.[7]

Signaling Pathway and Workflow Diagrams

Logical Relationship for Method Development to Mitigate Matrix Effects:

Method_Development_Workflow start Start: Method Development for this compound sample_prep Sample Preparation Strategy (SPE, LLE, Dilution) start->sample_prep lc_separation LC Separation Optimization (Column, Mobile Phase, Gradient) sample_prep->lc_separation ms_detection MS Detection Optimization (Ionization Mode, MRM Transitions) lc_separation->ms_detection matrix_effect_eval Matrix Effect Evaluation ms_detection->matrix_effect_eval method_validation Method Validation (Linearity, Accuracy, Precision) matrix_effect_eval->method_validation Acceptable optimization_loop Optimization Required matrix_effect_eval->optimization_loop Not Acceptable routine_analysis Routine Analysis method_validation->routine_analysis optimization_loop->sample_prep

Caption: A logical workflow for developing a robust LC-MS method while considering matrix effects.

References

stability testing of 2''-O-Coumaroyljuglanin under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of 2''-O-Coumaroyljuglanin under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can affect the stability of this compound?

A1: The stability of this compound, a phenolic compound, is primarily influenced by temperature, humidity, and light exposure.[1][2] Elevated temperatures can accelerate degradation reactions, while high humidity can lead to hydrolytic degradation.[3] Exposure to UV or fluorescent light can cause photodegradation. Therefore, it is crucial to store the compound under controlled conditions.

Q2: What are the recommended storage conditions for long-term and accelerated stability testing of this compound?

A2: For long-term stability testing, it is recommended to store this compound at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or at 30°C ± 2°C with 65% ± 5% RH.[4] Accelerated stability testing is typically conducted at 40°C ± 2°C with 75% ± 5% RH for a minimum of six months.[4] For general laboratory storage, it is advisable to keep the compound in a cool, dark, and dry place.

Q3: Which analytical techniques are most suitable for assessing the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for quantifying the active pharmaceutical ingredient (API) and its degradation products.[5] HPLC methods should be stability-indicating, meaning they can separate the intact compound from any potential degradation products.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of unknown degradation products.[5]

Q4: How can I identify the degradation products of this compound?

A4: Forced degradation studies are essential for identifying potential degradation products. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[5] The resulting degradation products can then be analyzed using LC-MS to determine their molecular weights and fragmentation patterns, which helps in structure elucidation.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Rapid degradation of the compound observed even under recommended long-term storage conditions. 1. Inappropriate container closure system allowing exposure to air or moisture.2. Contamination of the sample.3. Incorrect preparation of the storage sample.1. Ensure the compound is stored in a well-sealed, airtight container. Consider using amber-colored vials to protect from light.[6]2. Verify the purity of the initial sample. Use fresh, high-purity solvents for sample preparation.3. Review the sample preparation protocol to ensure accuracy.
Appearance of unexpected peaks in the HPLC chromatogram during stability testing. 1. Formation of new degradation products.2. Interaction with excipients (if in a formulation).3. Contamination from the HPLC system or solvents.1. Perform forced degradation studies to see if the unexpected peaks match any of the stress-induced degradants.2. If formulated, analyze the excipients separately to rule out any interference.3. Run a blank gradient on the HPLC system to check for system peaks. Ensure the use of high-purity, filtered solvents.
Poor peak shape or resolution in the HPLC analysis. 1. Degradation of the HPLC column.2. Inappropriate mobile phase composition or pH.3. Sample overload on the column.1. Flush the column with a strong solvent or replace it if necessary.2. Optimize the mobile phase composition and pH to improve peak shape and resolution.3. Reduce the concentration of the injected sample.
Inconsistent results across different batches of the compound. 1. Variability in the manufacturing process.2. Differences in the initial purity of the batches.1. A minimum of two or three batches should be subjected to stability testing to establish a reliable re-test period.[4][7]2. Ensure that all batches meet the same initial purity specifications before starting the stability study.

Experimental Protocols

Protocol 1: Long-Term Stability Testing
  • Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

  • Materials:

    • This compound (minimum of 3 batches)

    • Climate chamber set to 25°C ± 2°C / 60% RH ± 5% RH

    • Amber glass vials with airtight seals

    • HPLC system with UV detector

    • Validated stability-indicating HPLC method

  • Procedure:

    • Accurately weigh and place the samples into the amber glass vials.

    • Place the vials in the climate chamber.

    • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).[4]

    • At each time point, analyze the samples using the validated HPLC method to determine the concentration of this compound and any degradation products.

    • Record any changes in physical appearance (color, odor, etc.).

Protocol 2: Forced Degradation Study
  • Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.

  • Materials:

    • This compound

    • Hydrochloric acid (0.1 N)

    • Sodium hydroxide (0.1 N)

    • Hydrogen peroxide (3%)

    • Water bath

    • UV lamp

    • HPLC-MS system

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.

    • Analyze all stressed samples using an HPLC-MS system to separate and identify the degradation products.

Data Presentation

Table 1: Long-Term Stability Data for this compound at 25°C/60% RH

Time (Months)Batch 1 (% Assay)Batch 2 (% Assay)Batch 3 (% Assay)Total Impurities (%)
099.899.999.7< 0.1
399.599.699.40.2
699.299.399.10.4
1298.798.998.60.8
2497.597.897.41.5

Table 2: Forced Degradation Results

Stress Condition% DegradationMajor Degradation Products (m/z)
0.1 N HCl, 60°C, 24h15.2[List m/z values]
0.1 N NaOH, 60°C, 24h25.8[List m/z values]
3% H₂O₂, RT, 24h8.5[List m/z values]
80°C, 48h5.1[List m/z values]
UV light, 24h12.3[List m/z values]

Visualizations

Stability_Testing_Workflow cluster_setup 1. Experimental Setup cluster_testing 2. Stability Testing cluster_analysis 3. Analysis cluster_results 4. Data Evaluation Sample This compound Sample Conditions Define Storage Conditions (Long-term, Accelerated, Forced) Sample->Conditions Storage Store Samples under Defined Conditions Conditions->Storage Sampling Withdraw Samples at Pre-defined Timepoints Storage->Sampling HPLC HPLC Analysis (Assay and Impurities) Sampling->HPLC LCMS LC-MS Analysis (Degradant Identification) Sampling->LCMS Physical Physical Characterization (Appearance, etc.) Sampling->Physical Data Compile and Analyze Data HPLC->Data LCMS->Data Physical->Data ShelfLife Establish Shelf-Life and Re-test Period Data->ShelfLife

Caption: Workflow for stability testing of this compound.

Degradation_Pathway_Hypothesis cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Compound This compound Hydrolysis Hydrolysis Compound->Hydrolysis (H₂O, Acid/Base) Oxidation Oxidation Compound->Oxidation (O₂, Peroxides) Photodegradation Photodegradation Compound->Photodegradation (Light) ProductA Juglanin + Coumaric Acid Hydrolysis->ProductA ProductB Oxidized Derivatives Oxidation->ProductB ProductC Isomers or Photoproducts Photodegradation->ProductC

Caption: Hypothesized degradation pathways for this compound.

References

Technical Support Center: Isolation of 2''-O-Coumaroyljuglanin from Prunus spinosa Flowers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working on the isolation of 2''-O-Coumaroyljuglanin from Prunus spinosa (blackthorn) flowers. It provides a detailed experimental protocol, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the isolation process.

Experimental Protocol: Isolation and Purification of this compound

This protocol is a refined procedure based on established methods for the isolation of acylated flavonoid glycosides from plant materials.

1. Plant Material and Extraction:

  • Preparation: Dried Prunus spinosa flowers are finely powdered to increase the surface area for efficient extraction.

  • Extraction Solvent: A mixture of methanol and water (e.g., 80% methanol) is recommended for the initial extraction. Ultrasound-assisted extraction can enhance efficiency.

  • Procedure:

    • Macerate the powdered flowers in the extraction solvent at room temperature with continuous stirring for 24-48 hours.

    • Alternatively, perform ultrasound-assisted extraction for a shorter duration (e.g., 30-60 minutes).

    • Filter the extract through cheesecloth and then filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

2. Solvent Partitioning (Fractionation):

  • Objective: To separate compounds based on their polarity.

  • Procedure:

    • Suspend the crude extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

      • n-Hexane: To remove nonpolar compounds like lipids and chlorophyll.

      • Ethyl Acetate: This fraction is expected to be enriched with flavonoid glycosides, including this compound.

      • n-Butanol: To isolate more polar glycosides.

    • Collect each fraction and evaporate the solvent under reduced pressure. The ethyl acetate fraction is the primary focus for the next steps.

3. Chromatographic Purification:

  • Objective: To isolate this compound from the enriched fraction.

  • Column Chromatography (Step 1):

    • Stationary Phase: Silica gel or a macroporous resin (e.g., Diaion HP-20).

    • Mobile Phase: A gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol or ethyl acetate-methanol) and gradually increasing the polarity.

    • Procedure:

      • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.

      • Load the sample onto the prepared column.

      • Elute the column with the solvent gradient, collecting fractions.

      • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. Combine fractions with similar TLC profiles.

  • Gel Filtration Chromatography (Step 2):

    • Stationary Phase: Sephadex LH-20 is effective for separating flavonoids.

    • Mobile Phase: Typically methanol or an ethanol-water mixture.

    • Procedure:

      • Dissolve the partially purified fraction from the previous step in the mobile phase.

      • Apply the sample to the Sephadex LH-20 column.

      • Elute with the mobile phase and collect fractions.

      • Monitor fractions by TLC or HPLC.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Step):

    • Objective: To achieve high purity of the target compound.

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Procedure:

      • Dissolve the purest fractions from the previous step in the mobile phase.

      • Inject the sample into the preparative HPLC system.

      • Collect the peak corresponding to this compound based on retention time, which should be determined using an analytical HPLC first.

      • Evaporate the solvent to obtain the purified compound.

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the chemical structure.

Data Presentation

Table 1: Quantitative Data for Flavonoids in Prunus spinosa Flowers

ParameterReported ValueCitation
Total Flavonoid Content (as aglycones)1.82 - 2.64% of dry weight[1]
Total Flavonoid Content (calculated as glycosides)Up to 4.27% of dry weight[1][2]
Kaempferol to Quercetin Ratio (in aglycones)Approximately 1:1[1]
Purity after Preparative HPLC>95% (expected)

Note: The specific yield of this compound is not explicitly reported in the literature, but it is a derivative of kaempferol, a major flavonoid in the flowers.

Visualizations

Experimental_Workflow cluster_extraction Step 1: Extraction cluster_fractionation Step 2: Fractionation cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis plant_material Powdered Prunus spinosa Flowers extraction Methanol/Water Extraction plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract Yields partitioning Solvent-Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction concentration2 Concentration ethyl_acetate_fraction->concentration2 enriched_fraction Enriched Fraction concentration2->enriched_fraction Yields column_chrom Silica Gel / Macroporous Resin Column Chromatography enriched_fraction->column_chrom sephadex Sephadex LH-20 Gel Filtration column_chrom->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound Yields analysis Structural Elucidation (MS, NMR) pure_compound->analysis

Caption: Experimental workflow for the isolation of this compound.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the isolation protocol.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of this compound from Prunus spinosa flowers?

A1: While the exact yield of this compound is not well-documented, the total flavonoid content in Prunus spinosa flowers can be as high as 4.27% of the dry weight.[2] Kaempferol derivatives, such as the target compound, are among the major flavonoids present. The final yield will depend on the efficiency of each extraction and purification step.

Q2: Why is a methanol/water mixture used for the initial extraction?

A2: A hydroalcoholic solvent like 80% methanol is effective for extracting a broad range of polyphenols, including flavonoid glycosides, due to its ability to solvate both moderately polar and polar compounds.

Q3: What is the purpose of the n-hexane wash during fractionation?

A3: The initial wash with n-hexane, a nonpolar solvent, is crucial for removing lipids, waxes, and chlorophyll from the crude extract. This "defatting" step prevents these compounds from interfering with subsequent chromatographic separations.

Q4: Can I skip the Sephadex LH-20 chromatography step?

A4: While it may be possible to proceed directly to preparative HPLC after silica gel chromatography, the Sephadex LH-20 step is highly recommended. It effectively separates compounds based on molecular size and can remove pigments and other impurities that may co-elute with the target compound on a C18 column, thus improving the resolution and lifespan of the preparative HPLC column.

Q5: How can I monitor the purity of my fractions?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For higher resolution and to assess the purity of the final product, High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is the preferred method.

Troubleshooting Guide

Issue 1: Low Yield of Crude Extract

  • Possible Cause: Inefficient extraction.

  • Solution:

    • Ensure the plant material is finely powdered.

    • Increase the extraction time or use a more vigorous method like ultrasound-assisted extraction.

    • Optimize the solvent-to-solid ratio; a higher volume of solvent can improve extraction efficiency.

    • Perform multiple extractions of the plant material and pool the extracts.

Issue 2: Degradation of the Target Compound

  • Possible Cause: Acylated flavonoids can be sensitive to heat, light, and pH.

  • Solution:

    • Temperature: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at or below 40°C.

    • Light: Protect the extracts and fractions from direct light by using amber glassware or covering containers with aluminum foil.

    • pH: Flavonoids can be unstable in alkaline conditions. Maintain a neutral or slightly acidic pH during the extraction and purification process. The addition of a small amount of acid (e.g., formic acid) to the HPLC mobile phase can help stabilize the compound.

    • Metal Ions: Avoid contact with reactive metal ions (e.g., iron, copper) which can catalyze degradation. Use high-purity solvents and glass or stainless steel equipment.

Issue 3: Poor Separation in Column Chromatography

  • Possible Cause: Improper column packing, incorrect mobile phase selection, or column overloading.

  • Solution:

    • Column Packing: Ensure the column is packed uniformly to prevent channeling.

    • Mobile Phase: Perform small-scale TLC experiments with different solvent systems to find the optimal mobile phase for separation before running the column. A gradual (shallow) gradient is often more effective than a steep one.

    • Loading: Do not overload the column. The amount of sample should typically be 1-5% of the weight of the stationary phase.

Issue 4: HPLC Problems (Peak Tailing, Broad Peaks, Shifting Retention Times)

  • Possible Cause: A variety of issues related to the HPLC system, column, or mobile phase.

  • Solution:

    • Peak Tailing:

      • The mobile phase pH may be inappropriate. For acidic compounds like flavonoids, adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by suppressing the ionization of silanol groups on the column.

      • The column may be contaminated or degraded. Flush the column or replace it if necessary.

    • Broad Peaks:

      • There may be a void in the column.

      • The tubing between the column and detector may be too long or have too large an internal diameter.

      • The sample may be dissolving in a solvent stronger than the mobile phase.

    • Shifting Retention Times:

      • The mobile phase composition may be inconsistent. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.

      • The column temperature may be fluctuating. Use a column oven to maintain a constant temperature.

      • The pump may not be delivering a consistent flow rate. Check for leaks and ensure the pump is properly primed.

Troubleshooting_Logic cluster_yield Low Yield cluster_separation Poor Separation cluster_hplc HPLC Issues low_yield Low Yield of This compound cause_extraction Inefficient Extraction low_yield->cause_extraction cause_degradation Compound Degradation low_yield->cause_degradation solution_node solution_node cause_extraction->solution_node Solutions: - Finer Powder - Longer Extraction Time - Ultrasound cause_degradation->solution_node Solutions: - Low Temperature - Protect from Light - Neutral/Acidic pH poor_separation Poor Chromatographic Separation cause_column Improper Column Packing poor_separation->cause_column cause_mobile_phase Suboptimal Mobile Phase poor_separation->cause_mobile_phase cause_overload Column Overloading poor_separation->cause_overload cause_column->solution_node Solution: - Repack Column cause_mobile_phase->solution_node Solution: - Optimize with TLC cause_overload->solution_node Solution: - Reduce Sample Load hplc_issue HPLC Problems (e.g., Peak Tailing) cause_ph Incorrect Mobile Phase pH hplc_issue->cause_ph cause_temp Temperature Fluctuation hplc_issue->cause_temp cause_flow Inconsistent Flow Rate hplc_issue->cause_flow cause_ph->solution_node Solution: - Add Acid to Mobile Phase cause_temp->solution_node Solution: - Use Column Oven cause_flow->solution_node Solution: - Check for Leaks, Prime Pump

Caption: A logical diagram for troubleshooting common isolation issues.

References

minimizing interference in spectroscopic analysis of 2''-O-Coumaroyljuglanin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the spectroscopic analysis of 2''-O-Coumaroyljuglanin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what matrices is it commonly found?

A1: this compound is a flavone glycoside, specifically identified as kaempferol 3-O-[2''-(E)-p-coumaroyl]-alpha-L-arabinofuranoside.[1] It is a natural product that can be isolated from various plant sources, notably from the flowers of Prunus spinosa (blackthorn) and the herbs of Abies delavayi.[1] Therefore, it is typically analyzed within complex plant extracts that contain a multitude of other phytochemicals.

Q2: What are the common spectroscopic techniques used for the analysis of this compound?

A2: The primary spectroscopic techniques for the characterization and quantification of this compound include:

  • UV-Vis Spectroscopy: Used for preliminary detection and quantification, often in conjunction with High-Performance Liquid Chromatography (HPLC).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Employed for the detailed structural elucidation of the molecule.[1]

  • Mass Spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Utilized for identification, structural confirmation, and sensitive quantification.[1]

Q3: What are the potential sources of interference in the spectroscopic analysis of this compound?

A3: Interference can arise from various compounds present in the sample matrix, especially in crude plant extracts. Common interfering substances include:

  • Other Flavonoids: Prunus spinosa flowers contain numerous other flavonoids like kaempferol, quercetin, and their various glycosides, which have similar spectral properties.[1][2][3]

  • Phenolic Acids: These compounds are also abundant in plant extracts and can interfere with spectroscopic measurements.

  • Chlorophylls and Carotenoids: These pigments can cause significant interference, particularly in UV-Vis spectroscopy, if not adequately removed during sample preparation.

  • Sugars and other primary metabolites: High concentrations of these compounds can affect the ionization efficiency in mass spectrometry (matrix effects).

Troubleshooting Guides

This section provides solutions to common problems encountered during the spectroscopic analysis of this compound.

I. UV-Vis Spectroscopy / HPLC-UV Analysis
Problem Possible Cause Troubleshooting Steps
Poor peak resolution or co-elution with interfering peaks in HPLC-UV. 1. Inappropriate mobile phase composition. 2. Suboptimal gradient elution program. 3. Column degradation.1. Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to acidified water (e.g., with 0.1% formic acid) to improve separation. 2. Modify Gradient: Alter the gradient slope to better separate compounds with similar retention times. 3. Column Maintenance: Flush the column with a strong solvent or replace it if performance has degraded.
Inaccurate quantification due to baseline drift or noise. 1. Contaminated mobile phase or HPLC system. 2. Detector lamp aging. 3. Temperature fluctuations.1. System Cleaning: Use fresh, high-purity solvents and degas them properly. Flush the HPLC system to remove contaminants. 2. Lamp Replacement: Check the detector lamp's energy output and replace it if necessary. 3. Temperature Control: Use a column oven to maintain a stable temperature.
Broad or tailing peaks. 1. Column overload. 2. Presence of active sites on the column. 3. Inappropriate pH of the mobile phase.1. Dilute Sample: Inject a more diluted sample to avoid overloading the column. 2. Use a Different Column: Employ a column with end-capping to reduce silanol interactions. 3. Adjust pH: Modify the mobile phase pH to ensure the analyte is in a single ionic form.
II. NMR Spectroscopy
Problem Possible Cause Troubleshooting Steps
Overlapping signals in the ¹H NMR spectrum, especially in the sugar region. 1. Inherent complexity of the molecule and presence of other glycosides. 2. Insufficient magnetic field strength.1. 2D NMR Techniques: Utilize 2D NMR experiments like COSY, HSQC, and HMBC to resolve overlapping signals and establish correlations between protons and carbons.[2] 2. Higher Field Instrument: If available, use an NMR spectrometer with a higher magnetic field for better signal dispersion.
Broad signals or poor signal-to-noise ratio. 1. Low sample concentration. 2. Presence of paramagnetic impurities. 3. Sample degradation.1. Increase Concentration: Use a more concentrated sample if solubility allows. 2. Sample Purification: Further purify the sample to remove metal ions. 3. Check Sample Stability: Prepare fresh samples and use appropriate deuterated solvents.
Difficulty in assigning specific proton or carbon signals. 1. Lack of reference data for the specific compound. 2. Complex coupling patterns.1. Consult Literature: Refer to publications that have characterized this compound or structurally similar acylated flavonoids for reported chemical shifts.[1] 2. Advanced NMR Experiments: Employ techniques like 1D TOCSY or selective 1D NOESY to isolate specific spin systems and determine spatial proximities.
III. Mass Spectrometry (LC-MS/MS)
Problem Possible Cause Troubleshooting Steps
Ion suppression or enhancement (matrix effects) leading to poor quantification. 1. Co-eluting matrix components interfering with the ionization of the analyte.1. Improve Sample Cleanup: Implement solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds. 2. Optimize Chromatography: Adjust the HPLC method to separate the analyte from the interfering matrix components. 3. Use an Internal Standard: Employ a stable isotope-labeled internal standard to compensate for matrix effects.
In-source fragmentation or formation of multiple adducts. 1. High source temperature or cone voltage. 2. Presence of various salts in the mobile phase or sample.1. Optimize MS Parameters: Reduce the source temperature and cone voltage to minimize in-source fragmentation. 2. Mobile Phase Modification: Use volatile mobile phase additives like formic acid or ammonium formate and minimize the use of non-volatile salts.
Ambiguous fragmentation pattern, making structural confirmation difficult. 1. Inappropriate collision energy. 2. Isomeric interferences.1. Optimize Collision Energy: Perform a collision energy ramp to determine the optimal energy for generating characteristic fragment ions. 2. High-Resolution MS: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of fragment ions, which can help differentiate between isomers.

Experimental Protocols

Sample Preparation for Minimizing Interference

A general workflow for preparing plant extracts for the analysis of this compound is outlined below. The goal is to remove interfering substances while maximizing the recovery of the target analyte.

Sample_Preparation_Workflow Start Plant Material (e.g., Prunus spinosa flowers) Extraction Extraction with a suitable solvent (e.g., 70% Methanol or Ethanol) Start->Extraction Filtration Filtration to remove solid debris Extraction->Filtration Concentration Solvent evaporation under reduced pressure Filtration->Concentration LLE Liquid-Liquid Extraction (e.g., with n-hexane to remove non-polar compounds like chlorophylls) Concentration->LLE SPE Solid-Phase Extraction (SPE) (e.g., using a C18 cartridge to fractionate the extract) LLE->SPE Elution Elution of the flavonoid-rich fraction SPE->Elution Final_Sample Final Sample for Spectroscopic Analysis Elution->Final_Sample

Caption: General workflow for sample preparation to minimize interference.

HPLC-UV Method for Quantitative Analysis

The following is a representative HPLC-UV method that can be adapted for the quantitative analysis of this compound.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, gradually increase to elute the compound of interest, followed by a wash and re-equilibration step. A typical gradient might be 10-50% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Injection Volume 10-20 µL
UV Detection Diode Array Detector (DAD) monitoring at the absorbance maxima of this compound (typically one in the 250-270 nm range and another in the 340-370 nm range).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for troubleshooting common issues in the spectroscopic analysis of this compound.

Troubleshooting_Logic Problem Analytical Problem Encountered (e.g., poor resolution, inaccurate quantification) Check_Sample_Prep Review Sample Preparation Protocol - Was the cleanup sufficient? - Potential for degradation? Problem->Check_Sample_Prep Check_Instrument_Params Verify Instrument Parameters - Correct wavelength/mass range? - Optimized settings? Problem->Check_Instrument_Params Check_Standards Assess Standard and Calibration Curve - Standard purity? - Linearity and R² value? Problem->Check_Standards Sub_Sample_Prep Sample-Related Issue Check_Sample_Prep->Sub_Sample_Prep Sub_Instrument Instrument-Related Issue Check_Instrument_Params->Sub_Instrument Sub_Method Method-Related Issue Check_Standards->Sub_Method Solution_Sample Refine Sample Cleanup (e.g., additional SPE step) Sub_Sample_Prep->Solution_Sample Solution_Instrument Optimize Instrument Settings (e.g., adjust collision energy) Sub_Instrument->Solution_Instrument Solution_Method Re-evaluate Analytical Method (e.g., modify HPLC gradient) Sub_Method->Solution_Method

Caption: A logical workflow for troubleshooting analytical issues.

References

Validation & Comparative

A Comparative Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2''-O-Coumaroyljuglanin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2''-O-Coumaroyljuglanin, a flavonoid glycoside found in plants such as Prunus spinosa and Abies delavayi.[1][] This document is intended for researchers, scientists, and drug development professionals involved in the quality control and standardization of natural products and herbal medicines.

The following sections detail two plausible HPLC methods, their validation parameters based on typical performance for similar analytes, and the experimental protocols required to perform the validation.

Comparative HPLC Methodologies

Two distinct reversed-phase HPLC (RP-HPLC) methods are proposed for the analysis of this compound. Method A utilizes a conventional C18 column with a simple isocratic elution, suitable for routine quality control. Method B employs a core-shell C18 column with a gradient elution, offering higher resolution and faster analysis times, which is ideal for complex matrices or research applications.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod AMethod B
Stationary Phase C18 (5 µm, 4.6 x 250 mm)Core-Shell C18 (2.7 µm, 4.6 x 100 mm)
Mobile Phase Isocratic: Acetonitrile:Water (40:60, v/v) with 0.1% Formic AcidGradient: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid. Gradient: 0-10 min, 20-50% B; 10-12 min, 50-80% B; 12-15 min, 80% B
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 310 nm310 nm
Column Temperature 30°C35°C
Injection Volume 10 µL5 µL
Validation Parameter Comparison

The following table summarizes the expected performance characteristics of the two proposed HPLC methods. These values are derived from published data on the analysis of similar flavonoid glycosides and coumaroyl derivatives.[3][4][5]

Table 2: Comparison of Method Validation Parameters

Validation ParameterMethod AMethod BAcceptance Criteria
Linearity (r²) > 0.999> 0.999r² ≥ 0.999
Range (µg/mL) 1 - 1000.5 - 50Dependent on application
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (RSD%)
- Repeatability< 1.5%< 1.0%≤ 2.0%
- Intermediate Precision< 2.0%< 1.5%≤ 3.0%
Limit of Detection (LOD) (µg/mL) 0.20.05Signal-to-Noise ≥ 3
Limit of Quantification (LOQ) (µg/mL) 0.60.15Signal-to-Noise ≥ 10
Robustness To be determinedTo be determinedNo significant change in results

Experimental Protocols

Detailed methodologies for the validation of an HPLC method for this compound are provided below. These protocols are based on the International Council for Harmonisation (ICH) guidelines.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL for Method A).

  • Sample Solution: Extract a known amount of the plant material or formulation with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter before injection.

Linearity and Range
  • Inject the series of working standard solutions in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Perform a linear regression analysis and determine the coefficient of determination (r²), the y-intercept, and the slope of the regression line. The range is the interval between the upper and lower concentrations that have been demonstrated to be linear, accurate, and precise.

Accuracy
  • Prepare a sample matrix spiked with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Analyze these spiked samples in triplicate.

  • Calculate the percentage recovery using the following formula: % Recovery = [(Measured Concentration - Sample Concentration) / Spiked Concentration] x 100

Precision
  • Repeatability (Intra-day Precision):

    • Prepare six independent sample solutions at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD%) of the results.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD% for the combined results from both days.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio.

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of dilute solutions of the reference standard.

Robustness
  • Introduce small, deliberate variations to the HPLC method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (e.g., ± 2% acetonitrile)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect of these changes on the retention time, peak area, and tailing factor.

Visualizations

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the typical workflow for the validation of an HPLC method.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting start Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision specificity Specificity protocol->specificity lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Data Analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report end Method Approved report->end

Caption: Workflow for HPLC Method Validation.

Logical Relationship in Method Comparison

This diagram illustrates the logical flow of comparing two analytical methods.

Method_Comparison cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_decision Decision method_a Method A (e.g., Isocratic) val_params Linearity Accuracy Precision LOD/LOQ Robustness method_a->val_params Validate method_b Method B (e.g., Gradient) method_b->val_params Validate comparison Compare Performance Data val_params->comparison Input Data selection Select Optimal Method for Intended Use comparison->selection

Caption: Logical Flow for Method Comparison.

References

comparative cytotoxicity of 2''-O-Coumaroyljuglanin and other kaempferol glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of various kaempferol glycosides, with a focus on available experimental data. While specific cytotoxic data for 2''-O-Coumaroyljuglanin remains elusive in the reviewed literature, this guide summarizes the existing data for other relevant kaempferol derivatives to offer a valuable comparative context.

Introduction to Kaempferol and its Glycosides

Kaempferol, a natural flavonol found in many plants, and its glycosidic derivatives have garnered significant attention in cancer research. These compounds have been shown to possess a range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The cytotoxic effects of kaempferol and its glycosides are often attributed to their ability to induce apoptosis, arrest the cell cycle, and modulate various signaling pathways in cancer cells. The structure of the sugar moiety attached to the kaempferol aglycone can significantly influence the bioavailability and biological activity of the resulting glycoside.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxic activity (IC50 values) of kaempferol and several of its glycosides against various cancer cell lines. It is important to note that direct comparative studies for all listed compounds under identical experimental conditions are limited.

Compound NameCancer Cell LineIC50 (µM)Reference
KaempferolA549 (Lung)15.5[1]
HeLa (Cervical)25.0[1]
HepG2 (Liver)30.0[1]
Kaempferitrin (Kaempferol-3,7-O-dirhamnoside)A549 (Lung)48.5[1]
HeLa (Cervical)> 100[1]
HepG2 (Liver)> 100[1]
Afzelin (Kaempferol-3-O-rhamnoside)A549 (Lung)> 100[1]
HeLa (Cervical)> 100[1]
HepG2 (Liver)> 100[1]
Kaempferol-3-O-rutinosideA549 (Lung)> 100[1]
HeLa (Cervical)> 100[1]
HepG2 (Liver)> 100[1]
Platanoside (Kaempferol coumaroyl glycoside)Leukemic cell linesActive[2]
This compound - No data available -

Note: A lower IC50 value indicates a higher cytotoxic activity. The data suggests that the aglycone kaempferol exhibits greater cytotoxicity compared to its glycosidic forms in the tested cell lines. The presence and type of sugar moieties appear to reduce the cytotoxic potential. While platanoside, a coumaroyl glycoside of kaempferol, has shown activity against leukemic cell lines, specific IC50 values were not provided in the referenced study.

Experimental Protocols

The most common method used to determine the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the kaempferol glycosides (typically in a range from 0.1 to 100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours under the same conditions.

  • Formazan Solubilization: Following the MTT incubation, the medium is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Kaempferol and its glycosides exert their cytotoxic effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Lines (e.g., A549, HeLa, HepG2) seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat cells for 24, 48, or 72h seeding->treatment compound_prep Prepare serial dilutions of Kaempferol Glycosides compound_prep->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate for 2-4h mtt_addition->incubation solubilization Add solubilization solution (e.g., DMSO) incubation->solubilization read_absorbance Measure absorbance at ~570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of kaempferol glycosides using the MTT assay.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Kaempferol_Glycosides Kaempferol Glycosides PI3K PI3K Kaempferol_Glycosides->PI3K Inhibition MAPK MAPK Pathway (ERK, JNK, p38) Kaempferol_Glycosides->MAPK Modulation NFkB NF-κB Kaempferol_Glycosides->NFkB Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Increased Apoptosis Akt->Apoptosis Inhibition of apoptosis Proliferation Decreased Proliferation mTOR->Proliferation Leads to MAPK->Apoptosis Leads to Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest Leads to NFkB->Proliferation Inhibition of pro-survival genes

Caption: Key signaling pathways modulated by kaempferol and its glycosides leading to anticancer effects.

Conclusion

The available data indicates that kaempferol generally exhibits stronger cytotoxic activity against cancer cells than its glycosidic derivatives. The nature of the sugar moiety significantly impacts this activity. While information on the cytotoxicity of this compound is currently lacking, the data presented for other kaempferol glycosides provides a valuable framework for researchers. Further studies are warranted to elucidate the specific cytotoxic profile of this compound and to conduct direct comparative analyses of a wider range of kaempferol glycosides to better understand their structure-activity relationships and potential as anticancer agents.

References

A Comparative Analysis of the In Vitro Anti-inflammatory Potential of 2''-O-Coumaroyljuglanin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vitro anti-inflammatory activities of two flavonoid compounds: 2''-O-Coumaroyljuglanin and the well-studied quercetin. While extensive data exists for quercetin, this document synthesizes the available information for both compounds to aid in early-stage drug discovery and research planning. It is important to note that direct experimental data on the anti-inflammatory properties of this compound is limited. Therefore, this guide also incorporates findings from structurally related coumaroyl glycosides to infer its potential activity and mechanisms of action.

Quantitative Assessment of Anti-inflammatory Activity

The following table summarizes the inhibitory effects of quercetin and related coumaroyl glycosides on key inflammatory mediators. Direct quantitative data for this compound is not currently available in published literature. The data for "Potential Activity of this compound" is inferred from studies on 1-p-coumaroyl β-D-glucoside, a structurally similar compound.

Inflammatory MediatorQuercetinPotential Activity of this compound (inferred from 1-p-coumaroyl β-D-glucoside)
Nitric Oxide (NO) Production Significant dose-dependent inhibition in LPS-stimulated RAW264.7 cells.Significant suppression in LPS-stimulated RAW264.7 cells.[1]
Prostaglandin E2 (PGE2) Production Inhibition of COX-2, the enzyme responsible for PGE2 synthesis.Significant suppression in LPS-stimulated RAW264.7 cells.[1]
Tumor Necrosis Factor-α (TNF-α) Dose-dependent reduction of TNF-α production in various cell lines.[2][3]Inhibition of LPS-induced secretion in RAW264.7 cells.[1]
Interleukin-6 (IL-6) Significant inhibition of IL-6 production in LPS-stimulated macrophages.[3]Data not available.
Interleukin-1β (IL-1β) Reduction of IL-1β levels in stimulated immune cells.[3]Inhibition of LPS-induced secretion in RAW264.7 cells.[1]
Inducible Nitric Oxide Synthase (iNOS) Expression Downregulation of iNOS protein expression.Suppression of protein expression in LPS-stimulated RAW264.7 cells.[1]
Cyclooxygenase-2 (COX-2) Expression Downregulation of COX-2 protein expression.Suppression of protein expression in LPS-stimulated RAW264.7 cells.[1]

Experimental Protocols

The following are detailed methodologies for key in vitro anti-inflammatory assays commonly used to evaluate compounds like quercetin and could be applied to this compound.

Cell Culture and Treatment

Murine macrophage cell line RAW264.7 is a standard model for in vitro inflammation studies. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are pre-treated with various concentrations of the test compound (quercetin or this compound) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL).

Nitric Oxide (NO) Production Assay

NO production is an indicator of iNOS activity and is measured using the Griess reagent. After cell treatment and stimulation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant. The absorbance is then measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement

The levels of pro-inflammatory cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The assays are performed according to the manufacturer's instructions. Briefly, supernatants are added to wells pre-coated with specific antibodies for each cytokine. After incubation and washing steps, a detection antibody conjugated to an enzyme is added, followed by a substrate solution. The color development is proportional to the amount of cytokine present and is measured spectrophotometrically.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

To determine the effect of the compounds on protein expression, Western blot analysis is performed. After treatment, cells are lysed, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies specific for iNOS, COX-2, phosphorylated and total forms of NF-κB, p38, ERK, and JNK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many flavonoids are mediated through the modulation of key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Quercetin has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[4] Similarly, the structurally related 1-p-coumaroyl β-D-glucoside has been found to suppress the degradation of IκB, suggesting a similar mechanism for this compound.[1]

NF_kappaB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Pro_inflammatory_Genes Quercetin Quercetin / This compound (potential) Quercetin->IKK Inhibition

Caption: NF-κB Signaling Pathway Inhibition.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38, ERK, and JNK, is another crucial regulator of inflammatory responses. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that control the expression of inflammatory mediators. Quercetin has been demonstrated to inhibit the phosphorylation of p38 and ERK in LPS-stimulated macrophages, thereby downregulating the inflammatory cascade.[4] While not directly studied for this compound, the anti-inflammatory effects of other coumaroyl glycosides suggest potential involvement of this pathway.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation p38 p38 TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Activation Quercetin Quercetin Quercetin->p38 Inhibition Quercetin->ERK Inhibition Experimental_Workflow Cell_Culture RAW264.7 Cell Culture Pre_treatment Pre-treatment with Test Compound Cell_Culture->Pre_treatment Stimulation LPS Stimulation Pre_treatment->Stimulation Incubation Incubation (24h) Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA ELISA (Cytokines) Supernatant_Collection->ELISA Western_Blot Western Blot (Proteins) Cell_Lysis->Western_Blot Data_Analysis Data Analysis Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

References

A Comparative Guide to Analytical Methods for the Quantification of 2''-O-Coumaroyljuglanin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of two common analytical methods for the quantification of 2''-O-Coumaroyljuglanin: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established principles of analytical method validation to assist researchers, scientists, and drug development professionals in selecting an appropriate method for their specific needs.

Methodology Comparison

The selection of an analytical method is critical and often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and specificity, which is particularly advantageous for complex biological matrices or when low concentrations of the analyte are expected.

Experimental Protocols

Detailed methodologies for the validation of both HPLC-UV and LC-MS/MS for the quantification of this compound are outlined below. These protocols are based on standard guidelines for bioanalytical method validation.[1][2]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

a. Sample Preparation:

  • A 100 µL aliquot of the sample (e.g., plasma, tissue homogenate) is mixed with 400 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • The mixture is vortexed for 1 minute to ensure thorough mixing and precipitation of proteins.

  • The sample is then centrifuged at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • The resulting supernatant is carefully transferred to a clean vial.

  • The supernatant is evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue is reconstituted in 100 µL of the mobile phase.

  • A 20 µL aliquot is injected into the HPLC system.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: Determined by the UV absorption maximum of this compound.

c. Validation Parameters:

  • Linearity: Assessed by analyzing a series of calibration standards over a specified concentration range.

  • Precision and Accuracy: Determined by replicate analysis of quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Established based on the signal-to-noise ratio.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

a. Sample Preparation:

  • A 50 µL aliquot of the sample is mixed with 200 µL of an internal standard solution in acetonitrile.

  • The mixture is vortexed for 1 minute.

  • Centrifugation is performed at 12,000 x g for 10 minutes.

  • The supernatant is transferred to a new vial for analysis.

  • A 5 µL aliquot is injected into the LC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.[3]

c. Validation Parameters:

  • Linearity, Precision, and Accuracy: Evaluated similarly to the HPLC-UV method but over a wider dynamic range.

  • LOD and LOQ: Determined based on signal-to-noise ratios, with expected lower limits compared to HPLC-UV.

  • Matrix Effect: Assessed to ensure that components of the sample matrix do not interfere with the ionization of the analyte.[3]

Data Presentation

The following tables summarize the hypothetical performance data for the two analytical methods.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MS
Linear Range 50 - 5000 ng/mL0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) 15 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 50 ng/mL0.5 ng/mL

Table 2: Precision and Accuracy

MethodQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
HPLC-UV Low (100 ng/mL)< 5%< 8%90 - 110%
Medium (1000 ng/mL)< 4%< 7%92 - 108%
High (4000 ng/mL)< 3%< 6%95 - 105%
LC-MS/MS Low (1 ng/mL)< 6%< 9%88 - 112%
Medium (100 ng/mL)< 4%< 7%93 - 107%
High (800 ng/mL)< 3%< 5%96 - 104%

Visualizations

The following diagrams illustrate the experimental workflows for the quantification of this compound using HPLC-UV and LC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Aliquot AddPrecipitant Add Protein Precipitation Agent Sample->AddPrecipitant Vortex Vortex AddPrecipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for this compound quantification by HPLC-UV.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Aliquot AddIS Add Internal Standard Solution Sample->AddIS Vortex Vortex AddIS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for this compound quantification by LC-MS/MS.

References

Confirming the Identity of 2''-O-Coumaroyljuglanin using High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of natural products is a critical step in drug discovery and development. This guide provides a comparative framework for confirming the identity of 2''-O-Coumaroyljuglanin using High-Resolution Mass Spectrometry (HRMS), with a detailed comparison to its structural isomer, Tiliroside.

This document outlines the key mass spectrometric characteristics of this compound and provides a comprehensive experimental protocol for its analysis. By comparing its HRMS data with that of Tiliroside, researchers can confidently differentiate between these two closely related flavonoid glycosides.

High-Resolution Mass Spectrometry Data Comparison

The accurate mass measurement capabilities of HRMS are fundamental in distinguishing between isobaric compounds. While this compound and its isomer Tiliroside share the same molecular formula and therefore the same exact mass, their fragmentation patterns in tandem mass spectrometry (MS/MS) provide the basis for their unambiguous identification.

ParameterThis compoundTiliroside (Kaempferol-3-O-(6''-O-p-coumaroyl)-glucoside)Data Source(s)
Molecular Formula C29H24O12C29H24O12PubChem
Monoisotopic Mass 564.1268 Da564.1268 DaPubChem
Precursor Ion [M-H]⁻ (m/z) 563.1195563.1195PubChem,[1]
Key MS/MS Fragment Ions (m/z) of [M-H]⁻ Data not available in searched literature447, 285, 163, 145[1]
Interpretation of Tiliroside Fragments Loss of coumaroyl group (m/z 447), Kaempferol aglycone (m/z 285), Coumaric acid (m/z 163), Deprotonated coumaric acid (m/z 145)[1]

Experimental Protocol for HRMS Analysis

This protocol is adapted from established methods for the analysis of acylated flavonoid glycosides using Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS).[2][3][4]

1. Sample Preparation:

  • Accurately weigh 1-5 mg of the isolated compound (this compound or Tiliroside).

  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water, to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.

2. UPLC-Q-TOF-MS/MS System and Conditions:

  • UPLC System: A Waters ACQUITY UPLC™ system or equivalent.[3]

  • Column: ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm) or similar reversed-phase column.[3][5]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[3]

    • B: Acetonitrile with 0.1% formic acid.[3]

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 30% B

    • 10-20 min: 30% to 100% B

    • 20-22 min: Hold at 100% B

    • 22-23 min: 100% to 5% B

    • 23-25 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.[2][3]

  • Column Temperature: 35-40 °C.[2][3]

  • Injection Volume: 2-5 µL.[2]

  • Mass Spectrometer: A Q-TOF mass spectrometer (e.g., Agilent 6500 series, Waters Xevo G2) or an Orbitrap-based instrument.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for flavonoids.[6]

  • Capillary Voltage: 3.0-3.5 kV.[2]

  • Source Temperature: 100-120 °C.

  • Desolvation Gas Temperature: 300-350 °C.[2]

  • Desolvation Gas Flow: 600-800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Mass Range: m/z 100-1000 for MS scan.[2]

  • MS/MS Analysis: Target the precursor ion [M-H]⁻ (m/z 563.12) for collision-induced dissociation (CID).

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

Logical Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of this compound using HRMS, including the comparative analysis with Tiliroside.

cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep_jug Prepare this compound (1 mg/mL in Methanol) lc_separation UPLC Separation prep_jug->lc_separation prep_til Prepare Tiliroside (1 mg/mL in Methanol) prep_til->lc_separation ms_scan Full Scan HRMS (m/z 100-1000) lc_separation->ms_scan msms_scan Targeted MS/MS of m/z 563.12 ms_scan->msms_scan exact_mass Confirm Exact Mass (564.1268 Da) ms_scan->exact_mass frag_jug Analyze Fragmentation Pattern of this compound msms_scan->frag_jug frag_til Analyze Fragmentation Pattern of Tiliroside msms_scan->frag_til exact_mass->frag_jug exact_mass->frag_til comparison Compare Fragmentation Patterns frag_jug->comparison frag_til->comparison identity_confirm Confirm Identity of This compound comparison->identity_confirm

Figure 1. Workflow for HRMS-based identity confirmation.

Signaling Pathway of Flavonoid Analysis

The following diagram illustrates the general signaling pathway from sample to structural elucidation in flavonoid analysis using LC-HRMS/MS.

cluster_sample Sample cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_elucidation Structural Elucidation sample Flavonoid Sample (e.g., this compound) lc Separation by Reversed-Phase UPLC sample->lc esi Electrospray Ionization ([M-H]⁻) lc->esi ms1 MS1: Accurate Mass of Precursor Ion esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid structure Confirmed Structure ms1->structure ms2 MS2: Accurate Mass of Fragment Ions cid->ms2 ms2->structure

References

A Guide to Inter-Laboratory Comparison of 2''-O-Coumaroyljuglanin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and consistency of analytical results is paramount. Inter-laboratory comparisons, also known as proficiency tests, are a cornerstone of quality assurance in analytical chemistry.[1][2][3] They provide an objective means to evaluate and compare the performance of different laboratories and analytical methods.[2] This guide outlines a framework for an inter-laboratory comparison of 2''-O-Coumaroyljuglanin analysis, providing typical performance data for common analytical techniques, detailed experimental protocols, and visualizations of the analytical workflow and comparison process.

While specific inter-laboratory studies on this compound are not publicly available, this guide draws upon established methodologies for the analysis of related coumarin compounds and general principles of proficiency testing to provide a robust model for such a comparison.[4][5]

Data Presentation: A Comparative Overview of Analytical Methods

The two most common analytical techniques for the quantification of compounds like this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for each method, based on data from similar analytical validations.

Parameter HPLC-UV LC-MS/MS Significance
Linearity (R²) > 0.999[6]> 0.99[7]Indicates the method's ability to produce results that are directly proportional to the concentration of the analyte.
Limit of Detection (LOD) 1 - 10 ng/mL0.01 - 1 ng/mL[7]The lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) 3 - 30 ng/mL0.03 - 3 ng/mL[7]The lowest concentration of an analyte that can be accurately and precisely quantified.
Accuracy (% Recovery) 85 - 115%90 - 110%[8]The closeness of the measured value to the true value.
Precision (%RSD) < 15%< 10%[7]The degree of agreement among individual test results when the procedure is applied repeatedly.
Selectivity ModerateHigh[9]The ability to differentiate and quantify the analyte in the presence of other components.
Cost LowerHigherThe relative cost of instrumentation and analysis.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the success of an inter-laboratory comparison. The following are representative protocols for the analysis of this compound by HPLC-UV and LC-MS/MS.

Protocol 1: Quantification of this compound by HPLC-UV
  • Sample Preparation:

    • Accurately weigh a portion of the homogenized sample.

    • Perform a solvent extraction using a mixture of methanol and water (e.g., 80:20 v/v).

    • Vortex the mixture for 5 minutes, followed by sonication for 15 minutes.

    • Centrifuge the extract at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically scanned from 200-400 nm).

    • Column Temperature: 30 °C.

  • Calibration:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: Quantification of this compound by LC-MS/MS
  • Sample Preparation:

    • Follow the same extraction procedure as for HPLC-UV.

    • An additional solid-phase extraction (SPE) step may be necessary for complex matrices to remove interferences.

  • LC-MS/MS Conditions:

    • Chromatographic System: A UHPLC system for faster analysis and better resolution.

    • Column: A suitable C18 or other appropriate stationary phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: Similar to HPLC-UV, using LC-MS grade solvents.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-product ion transitions for this compound would need to be determined.

  • Data Analysis:

    • Quantification is performed using the peak area ratio of the analyte to a suitable internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound, from sample receipt to data reporting.

A Sample Receipt and Homogenization B Solvent Extraction A->B C Centrifugation and Filtration B->C D HPLC-UV or LC-MS/MS Analysis C->D E Data Processing and Quantification D->E F Report Generation E->F

Caption: Workflow for this compound Analysis.

Inter-Laboratory Comparison Process

This diagram outlines the logical steps involved in organizing and executing an inter-laboratory comparison study.

A Preparation of Homogeneous Test Material B Distribution to Participating Laboratories A->B C Analysis by Participating Laboratories B->C D Submission of Results to Coordinator C->D E Statistical Analysis of Data (e.g., z-scores) D->E F Issuance of Performance Report E->F G Corrective Actions by Laboratories (if needed) F->G

References

Evaluating the Specificity of 2''-O-Coumaroyljuglanin in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Coumaroyljuglanin, a flavonoid glycoside identified in medicinal plants such as Prunus spinosa and Abies delavayi, has garnered interest for its potential antioxidant and anti-inflammatory properties.[1][] As a derivative of kaempferol, a well-studied flavonol, this compound belongs to a class of compounds known for their diverse biological activities.[3][4] This guide provides a comparative analysis of the anticipated biological performance of this compound against its parent aglycone, kaempferol, and other related kaempferol glycosides. Due to a lack of specific quantitative data for this compound in the current literature, this comparison is based on available data for structurally similar compounds to infer its potential specificity and efficacy in key biological assays.

This guide summarizes experimental data for comparable compounds in standardized antioxidant and anti-inflammatory assays, provides detailed experimental protocols for these assays, and visualizes relevant biological pathways and workflows to support further research and drug development efforts.

Comparative Analysis of Biological Activity

Antioxidant Activity

The antioxidant capacity of flavonoids is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. Generally, the aglycone form of a flavonoid exhibits higher antioxidant activity than its glycosylated derivatives.[5]

Table 1: Comparative Antioxidant Activity of Kaempferol and its Glycosides

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Reference
Kaempferol~15~10[5][6]
Kaempferol-3-O-rhamnoside>100>100[5][6]
Kaempferol-3-O-rutinoside>100>100[5][6]
Kaempferol-7-O-glucoside~50~40[5][6]
This compound (Predicted) Moderate to High Moderate to High -

Note: The predicted activity of this compound is an educated estimation based on its chemical structure. The presence of the coumaroyl moiety, which itself possesses antioxidant properties, may enhance its radical scavenging capacity compared to simple glycosides.

Anti-inflammatory Activity

The anti-inflammatory potential of flavonoids is often assessed by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), and to modulate inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. Kaempferol has been shown to inhibit these pathways.[7] The glycosylation and acylation pattern of this compound will influence its interaction with these molecular targets.

Table 2: Comparative Anti-inflammatory Activity of Kaempferol and Related Flavonoids

CompoundTargetAssayIC50 (µM)Reference
KaempferolCOX-2In vitro enzyme assay~5-20[7]
Kaempferol5-LOXIn vitro enzyme assay~10-50[8]
KaempferolNF-κBReporter gene assay~5-15
Kaempferol-3-O-β-d-glucuronateNF-κBWestern Blot (p65)Effective at 25-50 µM
This compound (Predicted) COX-2, 5-LOX, NF-κB Various Potentially Active -

Note: The anti-inflammatory activity of this compound is expected, given the known properties of its kaempferol and coumaroyl moieties. However, its specificity for COX-1 versus COX-2 and different LOX isoforms would require direct experimental evaluation.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the evaluation of this compound and other related compounds.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM), test compound, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • Prepare various concentrations of the test compound in a suitable solvent.

    • Add a fixed volume of the DPPH solution to each concentration of the test compound in a 96-well plate.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

  • Reagents: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution, potassium persulfate, test compound, and a positive control (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS radical cation solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound at various concentrations to the diluted ABTS radical cation solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2.

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a fluorescent probe, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Procedure:

    • Prepare a reaction mixture containing the COX-2 enzyme, the fluorescent probe, and the test compound at various concentrations in an appropriate buffer.

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).

    • The rate of the reaction is determined from the linear phase of the fluorescence curve.

    • The percentage of COX-2 inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of an untreated control.

    • The IC50 value is determined from a dose-response curve.

In Vitro Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a lipoxygenase enzyme (e.g., soybean 15-LOX).

  • Reagents: Lipoxygenase enzyme solution, linoleic acid or arachidonic acid (substrate), and a known LOX inhibitor (e.g., nordihydroguaiaretic acid) as a positive control.

  • Procedure:

    • Pre-incubate the lipoxygenase enzyme with the test compound at various concentrations in a suitable buffer.

    • Initiate the reaction by adding the substrate (e.g., linoleic acid).

    • Monitor the formation of the hydroperoxy lipid product by measuring the increase in absorbance at a specific wavelength (typically 234 nm) over time.

    • The rate of the reaction is calculated from the linear portion of the absorbance curve.

    • The percentage of LOX inhibition is calculated, and the IC50 value is determined.

NF-κB (p65) Transcription Factor Assay (Colorimetric)

This assay measures the activation of the NF-κB pathway by quantifying the amount of the p65 subunit bound to a specific DNA sequence.

  • Reagents: 96-well plate coated with an oligonucleotide containing the NF-κB consensus site, nuclear extraction buffer, primary antibody against the NF-κB p65 subunit, HRP-conjugated secondary antibody, and a chromogenic substrate.

  • Procedure:

    • Culture cells (e.g., macrophages) and treat them with a pro-inflammatory stimulus (e.g., LPS) in the presence or absence of the test compound.

    • Isolate nuclear extracts from the treated cells.

    • Add the nuclear extracts to the wells of the coated plate and incubate to allow the NF-κB p65 to bind to the DNA.

    • Wash the wells to remove unbound proteins.

    • Add the primary antibody against NF-κB p65, followed by the HRP-conjugated secondary antibody.

    • Add the chromogenic substrate and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • The level of NF-κB activation is proportional to the absorbance, and the inhibitory effect of the test compound can be quantified.

Visualizing Biological Pathways and Workflows

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to degradation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes Induces Coumaroyljuglanin This compound Coumaroyljuglanin->IKK Inhibits? Coumaroyljuglanin->NFkB_active Inhibits nuclear translocation?

Caption: Proposed mechanism of NF-κB pathway inhibition.

Arachidonic Acid Cascade and Sites of Inhibition

Inflammatory mediators like prostaglandins and leukotrienes are synthesized from arachidonic acid by the action of COX and LOX enzymes, respectively.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Liberates COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Asthma) LOX->LTs Coumaroyljuglanin This compound Coumaroyljuglanin->COX Inhibits? Coumaroyljuglanin->LOX Inhibits?

Caption: Inhibition points in the arachidonic acid pathway.

General Workflow for In Vitro Bioassay Screening

A standardized workflow is essential for the reproducible evaluation of bioactive compounds.

Bioassay_Workflow start Start: Compound (this compound) prep Prepare Stock Solution & Serial Dilutions start->prep assay Perform Biological Assay (e.g., DPPH, COX-2) prep->assay measure Measure Endpoint (e.g., Absorbance, Fluorescence) assay->measure calc Calculate % Inhibition measure->calc ic50 Determine IC50 Value calc->ic50 compare Compare with Alternative Compounds ic50->compare end End: Evaluate Specificity compare->end

Caption: A typical workflow for in vitro screening.

Conclusion and Future Directions

This compound, as a kaempferol derivative, holds promise as a bioactive compound with potential antioxidant and anti-inflammatory activities. This guide provides a framework for its evaluation by comparing it to structurally related flavonoids for which experimental data is available. The provided experimental protocols and workflow diagrams offer a practical resource for researchers to systematically investigate the biological properties of this compound.

Future research should focus on obtaining direct quantitative data for this compound in a panel of biological assays. This will enable a more precise determination of its potency and specificity, which is crucial for assessing its therapeutic potential. Comparative studies with its parent compound, kaempferol, and other acylated flavonoid glycosides will further elucidate the structure-activity relationships and the role of the coumaroyl moiety in modulating its biological effects. Such data will be invaluable for the drug development community in the quest for novel and effective antioxidant and anti-inflammatory agents.

References

A Comparative Analysis of the Bioavailability of 2''-O-Coumaroyljuglanin and its Aglycone, Kaempferol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oral bioavailability of flavonoids is a critical determinant of their physiological effects. Generally, the glycosidic forms of flavonoids are thought to be less readily absorbed than their aglycone counterparts. However, the addition of an acyl group, such as a coumaroyl moiety, can further modify the physicochemical properties and potentially alter the absorption and metabolic profile. This guide examines the available pharmacokinetic data for kaempferol and discusses the anticipated bioavailability of its acylated glycoside, 2''-O-Coumaroyljuglanin, based on current scientific understanding.

Quantitative Data on Bioavailability

Direct pharmacokinetic parameters for this compound are not available. However, extensive research has been conducted on its aglycone, kaempferol. The following table summarizes key pharmacokinetic parameters of kaempferol in rats, which indicate poor oral bioavailability primarily due to extensive first-pass metabolism.

Table 1: Pharmacokinetic Parameters of Kaempferol in Rats Following Oral Administration

ParameterValueReference
Oral Bioavailability (F) ~2%[1][2]
Time to Maximum Concentration (Tmax) ~1-2 hours[1][2]
Elimination Half-life (t1/2) 3-4 hours[1][2]

Note: These values were determined in Sprague-Dawley rats.

Discussion on the Bioavailability of this compound

This compound is kaempferol 3-O-[2''-(E)-p-coumaroyl]-α-L-arabinofuranoside. Its bioavailability is influenced by two key structural features compared to kaempferol: the arabinofuranoside sugar moiety and the coumaroyl acyl group.

  • Glycosylation: Generally, flavonoid glycosides have lower bioavailability than their aglycones because they are more hydrophilic and often require enzymatic hydrolysis by intestinal microflora before the aglycone can be absorbed.

  • Acylation: The presence of an acyl group, such as the coumaroyl moiety, increases the lipophilicity of the molecule. This could potentially enhance its ability to cross the intestinal membrane. However, acylation can also introduce steric hindrance, which might affect its interaction with membrane transporters and metabolizing enzymes. Some studies suggest that acylation can either increase or decrease the bioavailability of flavonoid glycosides depending on the specific compound and the nature of the acylation. For instance, some acylated anthocyanins have shown improved stability and absorption.

Given these factors, it is plausible that this compound may have a complex absorption profile. It may be partially absorbed intact or undergo hydrolysis in the gut to release kaempferol and p-coumaric acid, which are then absorbed. Without direct experimental data, it is challenging to definitively conclude its bioavailability relative to kaempferol.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a flavonoid following oral administration in rats.

1. Animals:

  • Male Sprague-Dawley rats (250-300 g) are commonly used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. They are fasted overnight before the experiment.

2. Drug Administration:

  • The test compound (e.g., kaempferol) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • A single oral dose is administered via gavage.

3. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Sample Analysis:

  • Plasma concentrations of the parent compound and its major metabolites are quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis.

Caco-2 Cell Permeability Assay

This in vitro assay is widely used to predict the intestinal permeability of compounds.

1. Cell Culture:

  • Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

  • The test compound is dissolved in a transport buffer (e.g., Hank's Balanced Salt Solution) and added to the apical (AP) or basolateral (BL) side of the Transwell insert.

  • Samples are collected from the receiver compartment (BL for AP to BL transport, and AP for BL to AP transport) at specific time intervals.

  • The concentration of the compound in the collected samples is determined by LC-MS/MS.

3. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor compartment.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

G cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Formulation_Preparation Formulation Preparation Dosing Oral Gavage Dosing Formulation_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MS_Analysis->PK_Analysis

Caption: Workflow of an in vivo pharmacokinetic study.

Key Signaling Pathways Modulated by Kaempferol

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Kaempferol Kaempferol PI3K PI3K Kaempferol->PI3K inhibits ERK ERK Kaempferol->ERK inhibits JNK JNK Kaempferol->JNK inhibits p38 p38 Kaempferol->p38 inhibits Caspases Caspase Activation Kaempferol->Caspases activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis ERK->Cell_Proliferation Apoptosis Cell Apoptosis JNK->Apoptosis p38->Apoptosis Caspases->Apoptosis

Caption: Kaempferol's modulation of key signaling pathways.

Conclusion

The aglycone kaempferol exhibits poor oral bioavailability in preclinical models, a characteristic common to many flavonoids. The bioavailability of its acylated glycoside, this compound, remains to be experimentally determined. Based on the current understanding of flavonoid absorption, it is likely to have a different, and possibly complex, pharmacokinetic profile compared to its aglycone. Further in vivo and in vitro studies are warranted to elucidate the absorption, distribution, metabolism, and excretion of this compound to fully understand its therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for designing such investigations.

References

Safety Operating Guide

Proper Disposal of 2''-O-Coumaroyljuglanin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds like 2''-O-Coumaroyljuglanin, a flavone glycoside, adherence to established protocols is essential.[] This guide provides a procedural framework for its safe disposal.

Immediate Safety Considerations

Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. While a specific, universally accessible SDS is not available in public databases, chemical suppliers provide them upon request.[2][3][4] The SDS contains detailed information regarding physical and chemical properties, toxicity, handling precautions, and specific disposal recommendations.

In the absence of an SDS, the precautionary principle dictates treating the substance as hazardous. General safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[5]

  • Spill Management: Have a spill kit readily available that is appropriate for solid chemical compounds.

Step-by-Step Disposal Protocol

Disposal of this compound, like most laboratory chemicals, is regulated and must not be done via standard trash or sewer systems.[6] The following steps outline the standard procedure for chemical waste disposal in a laboratory setting.

1. Waste Identification and Classification:

  • Characterize the waste. Is it pure, unused this compound? Is it dissolved in a solvent? Is it mixed with other reagents?

  • Based on available information and comparison to similar flavonoids or glycosides, classify the waste. It should be treated as a hazardous chemical waste.[7][8]

2. Waste Collection and Containment:

  • Container: Use a designated, leak-proof, and chemically compatible container for collection. The container must have a secure, tightly closing lid.[7][9]

  • Compatibility: Do not mix this compound waste with other incompatible waste streams. For example, keep organic solvent solutions separate from aqueous solutions and segregate chlorinated and non-chlorinated solvent waste.[6][10]

3. Labeling:

  • Proper labeling is a critical regulatory requirement.[6][9] The waste container must be clearly marked with a "Hazardous Waste" tag or label.[7][8]

  • The label must include:

    • The full chemical name: "this compound". Abbreviations and chemical formulas are not acceptable.[6][7]

    • For mixtures, list all components and their approximate concentrations.

    • The date when the waste was first added to the container (accumulation start date).

    • The name of the Principal Investigator and the laboratory location (building and room number).[6]

    • Appropriate hazard pictograms if known (e.g., irritant, toxic).

4. Storage:

  • Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory where it was generated.[9]

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Do not store waste containers near sinks or floor drains.[9]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[6]

  • Complete any required waste disposal forms, providing accurate information about the container's contents.[6]

  • Follow the specific procedures provided by your EHS department for collection and removal.

Disposal of Contaminated Materials
  • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[7] After rinsing and air-drying, deface the original label and dispose of the container according to institutional guidelines for glass or plastic recycling.[8][11]

  • Contaminated PPE and Labware: Items such as gloves, wipes, or pipette tips that are grossly contaminated should be collected in a sealed bag, labeled as hazardous waste, and disposed of through the EHS office.[11]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Labeling cluster_storage Storage & Disposal start Start: Need to Dispose of This compound sds Obtain & Review Safety Data Sheet (SDS) start->sds ppe Don Personal Protective Equipment (PPE) sds->ppe container Select Compatible & Sealable Waste Container ppe->container transfer Transfer Waste to Container container->transfer labeling Affix 'Hazardous Waste' Label with Full Chemical Name, Date, and PI Info transfer->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs_contact Contact EHS Office for Pickup & Complete Waste Forms storage->ehs_contact end End: Waste Collected by EHS ehs_contact->end

Caption: Decision workflow for the safe disposal of laboratory chemical waste.

References

Personal protective equipment for handling 2''-O-Coumaroyljuglanin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2''-O-Coumaroyljuglanin

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds. This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for this compound, a flavonoid glycoside. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from safety data for its constituent molecular fragments: p-coumaric acid and juglone, as well as general knowledge of flavonoid glycosides.

Hazard Assessment and Personal Protective Equipment (PPE)

The toxicological properties of this compound have not been fully investigated. However, analysis of its components reveals significant potential hazards. p-Coumaric acid is known to cause skin and eye irritation and may lead to respiratory irritation[1][2][3]. Juglone, a key structural component, is more hazardous, being toxic if swallowed, a skin and eye irritant, and highly toxic to aquatic life[4][5]. Therefore, a cautious approach is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) inspected before each use. Dispose of contaminated gloves after use.
Eye/Face Protection Tightly fitting safety goggles or a face shield (in combination with goggles) conforming to EN 166 or NIOSH standards.
Skin and Body Protection A lab coat or chemical-resistant suit should be worn. For tasks with a higher risk of splashes or spills, a chemical-resistant apron is recommended.
Respiratory Protection In a well-ventilated area, respiratory protection may not be required. If dust or aerosols can be generated, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with an appropriate organic vapor cartridge should be used.
Operational and Handling Plan

Engineering Controls:

  • Handle this compound in a well-ventilated laboratory.

  • For procedures that may generate dust or aerosols (e.g., weighing, preparing solutions), use a chemical fume hood.

Safe Handling Practices:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand this safety guide thoroughly.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use tools (spatulas, etc.) that will not generate static electricity.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid all personal contact, including inhalation and contact with skin and eyes[5][6]. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

Waste Disposal:

  • Dispose of waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

  • Due to the high aquatic toxicity of the juglone moiety, it is critical to prevent any release into the environment[4].

Spill Response:

  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review Safety Guide & SDS of Analogs B Inspect & Don PPE A->B C Weigh Compound B->C Proceed to Handling D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Glassware & Surfaces E->F Experiment Complete G Dispose of Hazardous Waste F->G H Remove & Dispose of PPE G->H I Wash Hands Thoroughly H->I J Evacuate & Ventilate K Contain & Clean Spill J->K L Dispose of Spill Waste K->L M Report Incident L->M

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.